4-Iodo-1-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVDCYRDQUUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23889-85-2 | |
| Record name | 4-iodo-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Iodo-1-phenyl-1H-pyrazole CAS 23889-85-2 chemical properties
Executive Summary
4-Iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) serves as a critical halogenated heterocyclic building block in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of the C4-iodine motif, which provides a highly active site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the stability of the N1-phenyl ring. This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this scaffold, specifically designed for researchers optimizing lead compounds in oncology and inflammation therapeutic areas.
Physicochemical Profile
The following data aggregates experimental values relevant for handling and process scaling.
| Property | Specification | Notes |
| Molecular Formula | C | |
| Molecular Weight | 270.07 g/mol | |
| Appearance | White to pale cream powder | High purity (>98%) is crystalline.[1] |
| Melting Point | 67 – 70 °C | Distinct sharp melt indicates purity. |
| Solubility | Soluble: DCM, EtOAc, DMSO, DMFInsoluble: Water | DMSO is preferred for biological assays. |
| Reactivity | Electrophile (C4-I) | Susceptible to oxidative addition by Pd(0).[2] |
| Storage | 2–8 °C, Inert Atmosphere | Light sensitive; store in amber vials. |
Synthetic Routes & Process Chemistry
The synthesis of 4-iodo-1-phenyl-1H-pyrazole is governed by the electronic properties of the pyrazole ring. The N1-phenyl group activates the C4 position toward electrophilic aromatic substitution (S
Mechanism of Formation
The pyrazole ring is electron-rich. The introduction of the phenyl group at N1 creates a push-pull system, but the C4 position remains the most nucleophilic carbon, readily attacking electrophilic iodine species (
Figure 1: Synthetic workflow for the regioselective iodination of 1-phenylpyrazole.
Protocol 1: Regioselective Iodination using NIS
Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
Materials:
-
1-Phenyl-1H-pyrazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (0.5 M concentration)
-
Glacial acetic acid (catalytic, 10 mol%)
Methodology:
-
Setup: Charge a round-bottom flask with 1-phenyl-1H-pyrazole and dissolve in ACN. Add catalytic acetic acid to activate the NIS.
-
Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent exotherms and over-iodination.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product.
-
Quench: Pour the reaction mixture into saturated aqueous sodium thiosulfate (
) to neutralize unreacted iodine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the target as a white solid.
Reactivity & Functionalization
The core utility of CAS 23889-85-2 is its role as a "linchpin" in cross-coupling. The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent substrate for oxidative addition to Pd(0) species, often proceeding under milder conditions than its brominated counterparts.
Figure 2: Divergent reactivity profile of the 4-iodo-1-phenyl-1H-pyrazole scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: This protocol utilizes a biphasic solvent system to solubilize both the organic halide and the inorganic base, ensuring efficient transmetallation.
Materials:
-
4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)[3]
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh
) (5 mol%)[2] -
Sodium Carbonate (
) (2.0 equiv)[4] -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Methodology:
-
Degassing: In a microwave vial or Schlenk tube, combine the pyrazole, boronic acid, and solvent. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Add Pd(PPh
) and base quickly under a positive stream of Argon. Seal the vessel. -
Reaction: Heat to 85 °C (oil bath) or 100 °C (Microwave, 30 mins). The reaction mixture will turn black as Pd(0) precipitates upon completion.
-
Workup: Filter through a Celite pad to remove palladium residues. Dilute with water and extract with EtOAc.[2]
-
Validation: 1H NMR will show the disappearance of the C4-H signal (if unreacted starting material was present, though C4-I has no proton) and the appearance of new aromatic signals corresponding to the coupled aryl ring.
Applications in Drug Discovery
The 1,4-diarylpyrazole motif derived from this intermediate is a privileged structure in medicinal chemistry.
-
COX-2 Inhibition: The scaffold mimics the geometry of Celecoxib. The 1-phenyl ring positions the molecule within the cyclooxygenase hydrophobic channel, while the 4-substitution allows for tuning of selectivity against COX-1.
-
Kinase Inhibitors: 4-substituted pyrazoles act as ATP-competitive inhibitors. The iodine handle allows for the rapid generation of libraries (via Suzuki coupling) to probe the "gatekeeper" residues of kinases.
-
Agrochemicals: Used in the synthesis of fungicides where the pyrazole ring disrupts fungal ergosterol biosynthesis.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[5]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.
-
Spill Response: Sweep up solid spills to avoid dust generation.[5][7] Place in a sealed container for hazardous waste disposal (Halogenated Organics).
References
-
PubChem. (n.d.).[8] 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2.[3][8] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][9] Retrieved October 26, 2025, from [Link]
Sources
- 1. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS RN 23889-85-2 | Fisher Scientific [fishersci.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 1-(4-Iodophenyl)-1H-Pyrazole | C9H7IN2 | CID 2776481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
Technical Guide: Solubilization Strategies for 4-Iodo-1-phenyl-1H-pyrazole
Executive Summary
4-Iodo-1-phenyl-1H-pyrazole (CAS: 13952-96-0) is a critical halogenated heterocyclic intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a scaffold in medicinal chemistry for kinase inhibition.[1]
Effective utilization of this compound relies on understanding its solubility profile.[1][2][3] While highly lipophilic, its dissolution kinetics differ significantly between aprotic polar solvents (DMSO) and protic polar solvents (Methanol).[1] This guide provides a definitive technical analysis of these solvent systems, establishing protocols for preparing stable stock solutions and preventing precipitation in aqueous buffers.[1][2]
Physicochemical Profile & Solubility Prediction
To predict solubility behavior, we must first analyze the molecular properties that govern solute-solvent interactions.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~270.07 g/mol | Moderate MW facilitates dissolution in organic solvents.[1][2] |
| Physical State | Solid (Powder/Granular) | Requires energy input (sonication/heat) to disrupt crystal lattice.[1][2] |
| LogP (Predicted) | ~3.1 – 3.5 | Lipophilic. Poor water solubility; high affinity for DMSO/DMF.[1][2] |
| H-Bond Donors | 0 | Lack of donors limits solubility in water; relies on acceptors (N2).[1][2] |
| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | Facilitates interaction with protic solvents like Methanol.[1][2] |
Scientific Insight: The iodine atom at the C4 position significantly increases lipophilicity compared to the parent 1-phenylpyrazole.[1][2] Consequently, standard "pyrazole" solubility data is insufficient; this specific derivative requires higher organic solvent fractions to maintain solubility in aqueous mixtures.[1][2]
Solvent Compatibility Analysis
A. Dimethyl Sulfoxide (DMSO)
Status: Primary Solvent (Recommended for Stock Solutions)[1][2]
DMSO is the gold standard for solubilizing 4-iodo-1-phenyl-1H-pyrazole due to its high dielectric constant and ability to disrupt the hydrophobic interactions holding the crystal lattice together.[1][2]
-
Solubility Limit: Typically >100 mM (approx. >27 mg/mL).[1][2]
-
Mechanism: DMSO acts as a Lewis base.[1][2] The oxygen atom of DMSO interacts with the electron-deficient π-system of the pyrazole ring and the polarizable iodine atom, effectively solvating the molecule.[1]
-
Thermodynamic Stability: Solutions in anhydrous DMSO are stable for months at -20°C.[1][2]
-
Risk Factor: DMSO is hygroscopic.[1][2] Absorption of atmospheric water can cause the compound to crash out over time.[1][2]
B. Methanol (MeOH)
Status: Secondary Solvent (Process & Synthesis)
Methanol is less effective than DMSO for high-concentration stocks but is crucial for synthetic workups and LC-MS sample preparation.[1][2]
-
Solubility Limit: Moderate (10–50 mM ), highly temperature-dependent.[1][2]
-
Mechanism: Methanol solvates via hydrogen bonding to the pyrazole nitrogen (N2).[1][2] However, the hydrophobic phenyl ring and iodine atom are less stabilized in MeOH compared to DMSO.[1]
-
Application: Ideal for recrystallization or transferring the compound into reaction vessels where DMSO is undesirable due to its high boiling point.[1][2]
Solvation Mechanism Visualization
The following diagram illustrates the differing molecular interactions driving solubility in DMSO versus Methanol.
Figure 1: Comparative solvation mechanisms.[1][2] DMSO stabilizes the hydrophobic iodine/phenyl regions more effectively than Methanol.
Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution in DMSO
Use this protocol for biological assays or long-term storage.[1][2]
-
Calculation:
-
Weighing: Weigh 13.5 mg of 4-iodo-1-phenyl-1H-pyrazole into a distinct glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dispersal: Vortex vigorously for 30 seconds.
-
Dissolution:
-
Storage: Aliquot into amber vials to protect from light (iodinated compounds can be photosensitive). Store at -20°C.
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol if precise solubility limits are required for your specific batch.[1]
-
Excess Addition: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO).
-
Equilibration: Shake at 25°C for 24 hours (thermomixer recommended).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Quantification:
Workflow: Handling & Troubleshooting
The following decision tree guides the researcher through the solubilization process, addressing common failure points like precipitation ("crashing out").
Figure 2: Operational workflow for preparing solutions, including troubleshooting steps for undissolved particulate.
Critical Stability Notes
-
The "DMSO Freeze": DMSO freezes at 19°C. If you store your stock in the fridge (4°C), it will solidify.[1][2] Do not microwave to thaw. Thaw at room temperature or in a 37°C water bath to prevent thermal degradation of the iodo-moiety.[1][2]
-
Water Tolerance:
-
Light Sensitivity: Iodinated heterocycles can undergo homolytic cleavage of the C-I bond under intense UV light.[1][2] Always use amber glassware.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13605663, 4-Iodo-1-phenyl-1H-pyrazole.[1][2] Retrieved from [Link][1]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties.[1][2] Retrieved from [Link][1]
-
Li, Di, et al. (2019). "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents."[1] Journal of Chemical & Engineering Data. (Provides methodological basis for solubility determination of indole/pyrazole derivatives). Retrieved from [Link][1]
Sources
An In-depth Technical Guide to 4-Iodo-1-phenyl-1H-pyrazole and 4-Iodopyrazole: A Comparative Analysis for Advanced Synthesis and Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Within this class, halogenated pyrazoles, particularly 4-iodopyrazoles, serve as exceptionally versatile synthetic intermediates. This guide provides a detailed comparative analysis of two fundamental, yet distinct, building blocks: 4-iodopyrazole (also known as 4-iodo-1H-pyrazole) and 4-iodo-1-phenyl-1H-pyrazole. We will dissect their structural nuances, contrasting synthetic strategies, physicochemical properties, and downstream applications. The core distinction lies in the substitution at the N1 position: 4-iodopyrazole possesses a reactive N-H proton, offering a secondary site for functionalization, while the N1-phenyl group in its counterpart fundamentally alters the molecule's steric profile, lipophilicity, and synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical differences for the strategic design and synthesis of novel chemical entities.
The Foundational Scaffold: 4-Iodo-1H-pyrazole
4-Iodo-1H-pyrazole is the parent compound, a simple heterocyclic system where the pyrazole ring is substituted only with an iodine atom at the C4 position. Its significance is rooted in its bifunctional nature: the reactive C-I bond and the acidic N-H proton.
Chemical Structure & Core Properties
The structure is a five-membered aromatic ring containing two adjacent nitrogen atoms, with an iodine atom at the 4-position. The presence of the N-H group means it can exist in tautomeric forms and participate in hydrogen bonding, a critical interaction in biological systems.[2]
Caption: Chemical structure of 4-Iodo-1H-pyrazole.
Synthesis: The Logic of Electrophilic Iodination
The synthesis of 4-iodopyrazole hinges on the electrophilic substitution of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, making it the preferred target for electrophiles.[1] Numerous methods have been developed, with the choice often depending on the desired scale and the tolerance of other functional groups, should the pyrazole core be pre-substituted.
Causality in Method Selection: The core challenge is to generate a sufficiently reactive electrophilic iodine species (I⁺) or a polarized iodine molecule that can overcome the aromaticity of the pyrazole ring.
-
For high reactivity and yield: Oxidative iodination systems are often employed. A common and efficient method uses molecular iodine (I₂) in the presence of an oxidant like Ceric Ammonium Nitrate (CAN).[3][4] The oxidant's role is to convert I₂ into a more potent electrophilic species in situ.
-
For milder conditions: N-Iodosuccinimide (NIS) is a preferred reagent. It is a stable, crystalline solid that acts as an electrophilic iodine source, often activated by a catalytic amount of acid.[5]
-
For "Green" Chemistry: Protocols using hydrogen peroxide (H₂O₂) as a clean oxidant with I₂ in water have been developed, offering an environmentally benign alternative.[5][6]
This protocol is a robust method for producing 4-iodopyrazole from pyrazole.[4]
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add molecular iodine (I₂, 1.2 eq.) to the solution. Follow this with the portion-wise addition of Ceric Ammonium Nitrate (CAN, 1.2 eq.). The CAN serves as the in-situ oxidant, generating the electrophilic iodine species.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2-3 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a 5% aqueous sodium bisulfite solution. The sodium bisulfite quenches any excess iodine.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-iodopyrazole as a white to off-white solid.[4]
Applications: A Bifunctional Linchpin
4-Iodopyrazole is a cornerstone intermediate in medicinal chemistry.[7]
-
Cross-Coupling Reactions: The C4-iodine is a versatile handle for introducing molecular complexity via palladium-catalyzed reactions like Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes).[7] This allows for the late-stage functionalization of drug scaffolds, a critical strategy in lead optimization.
-
N-H Functionalization: The N-H proton can be deprotonated to form a pyrazolide anion, which can then be alkylated or arylated to introduce substituents at the N1 position. This bifunctionality makes it a highly flexible starting material.
-
Drug Scaffolds: It is a key building block for a wide range of biologically active molecules, including kinase inhibitors, PDE4 inhibitors, and anti-inflammatory agents.[7][8]
The N-Arylated Analogue: 4-Iodo-1-phenyl-1H-pyrazole
This derivative features a phenyl group covalently bonded to the N1 position of the 4-iodopyrazole core. This seemingly simple modification has profound consequences for the molecule's synthesis, properties, and function.
Chemical Structure & Core Properties
The N1 position is blocked by a bulky, lipophilic phenyl group. This eliminates the N-H proton, preventing tautomerism and removing its ability to act as a hydrogen bond donor.
Caption: Chemical structure of 4-Iodo-1-phenyl-1H-pyrazole.
Synthesis: Strategies for N-Arylation
Synthesizing 4-iodo-1-phenyl-1H-pyrazole requires a multi-step approach. The key is the formation of the N-C(aryl) bond, which can be achieved before or after the iodination step.
Synthetic Pathway Choices:
-
Route A: Iodination followed by N-Arylation: Start with 4-iodopyrazole and introduce the phenyl group. This is often achieved via copper-catalyzed N-arylation reactions (e.g., Ullmann condensation).[9][10] This route is logical when 4-iodopyrazole is readily available.
-
Route B: N-Arylation followed by Iodination: Start with 1-phenylpyrazole and perform an electrophilic iodination. This is often a more direct route if 1-phenylpyrazole is the chosen starting material. The iodination proceeds similarly to that of pyrazole itself, often using NIS.[11]
-
Route C: Multicomponent Synthesis: Advanced methods allow for the one-pot construction of the entire molecule from simple precursors like a hydrazine, an acetylacetone, and an iodine source.[12][13]
This protocol demonstrates the logic of Route A, a field-proven method for forming N-aryl heterocycles.[10]
-
Reaction Setup: To an oven-dried, argon-flushed reaction vessel, add CuI (0.1 eq.), 4-iodopyrazole (1.0 eq.), iodobenzene (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Ligand and Solvent: Add a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.) and a solvent like toluene. The ligand is crucial as it coordinates to the copper, facilitating the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain 4-iodo-1-phenyl-1H-pyrazole.
Applications: A Pre-functionalized Scaffold
The presence of the N-phenyl group makes this molecule a more advanced intermediate, tailored for specific applications.
-
Targeted Drug Design: The phenyl group can be critical for biological activity, potentially fitting into hydrophobic pockets of enzymes or receptors or participating in pi-stacking interactions.[14] Many potent kinase inhibitors and other therapeutics feature an N-aryl pyrazole core.[15]
-
Blocked Reactivity: With the N1 position occupied, synthetic transformations are directed exclusively to the C4-iodine, simplifying reaction outcomes and preventing unwanted side reactions at the nitrogen.
-
Modulation of Physicochemical Properties: The phenyl group significantly increases the molecule's lipophilicity (logP), which can enhance membrane permeability but may also affect solubility and metabolic stability—key considerations in drug design.
Comparative Analysis: A Head-to-Head Evaluation
The fundamental difference is the substituent at N1: a hydrogen atom versus a phenyl group. This single change cascades into significant distinctions across their chemical and functional profiles.
Structural and Physicochemical Differences
The addition of the C₆H₅ group results in predictable changes to the molecule's physical properties.
| Property | 4-Iodo-1H-pyrazole | 4-Iodo-1-phenyl-1H-pyrazole | Rationale for Difference |
| Molecular Formula | C₃H₃IN₂ | C₉H₇IN₂ | Addition of a C₆H₄ unit. |
| Molecular Weight | 193.97 g/mol [8] | 270.07 g/mol [16] | The phenyl group adds significant mass. |
| Melting Point | 108-110 °C[4][8] | ~94.0% Purity: Powder/Granular | Increased molecular weight and intermolecular forces. |
| logP (Lipophilicity) | 1.7[17] | 2.5 (Predicted)[18] | The phenyl ring is a large, nonpolar group, increasing lipophilicity. |
| H-Bonding | Donor & Acceptor | Acceptor only | The acidic N-H proton is absent in the N-phenyl derivative. |
| CAS Number | 3469-69-0[8] | 23889-85-2[19] | They are distinct chemical entities. |
Synthetic Strategy Comparison
The synthetic pathways diverge significantly, reflecting the structural complexity. 4-Iodopyrazole is typically made via a direct, one-step functionalization of a simple parent heterocycle, while its N-phenyl analogue requires a dedicated step to construct the N-aryl bond.
Caption: Contrasting synthetic workflows for the two pyrazole derivatives.
Reactivity and Medicinal Chemistry Implications
-
Reactivity: 4-Iodopyrazole is a bifunctional building block. A synthetic chemist must consider chemoselectivity: will a reaction occur at the C-I bond or the N-H site? In contrast, 4-iodo-1-phenyl-1H-pyrazole's reactivity is channeled almost exclusively through the C-I bond for cross-coupling, offering more predictable outcomes in complex syntheses.
-
Biological Impact: The N-H of 4-iodopyrazole can act as a crucial hydrogen bond donor for anchoring a molecule to a protein target. Replacing it with a bulky phenyl group completely alters this interaction. The phenyl group, however, can introduce beneficial van der Waals and pi-stacking interactions in a hydrophobic pocket, potentially increasing binding affinity and potency. This substitution represents a classic strategic decision in drug design: trading a hydrogen-bonding site for a lipophilic, sterically-demanding group to modulate a compound's pharmacological profile.
Conclusion
While separated by only a single phenyl group, 4-iodo-1H-pyrazole and 4-iodo-1-phenyl-1H-pyrazole represent two distinct tiers of synthetic intermediates with divergent applications.
-
4-Iodo-1H-pyrazole is a foundational, versatile building block, offering two distinct reactive sites that provide maximum flexibility for initial library synthesis and scaffold exploration.
-
4-Iodo-1-phenyl-1H-pyrazole is a more specialized, advanced intermediate. The N-phenyl group pre-installs a common feature of many bioactive molecules, directing further synthesis towards the C4 position and fundamentally altering the compound's physicochemical and pharmacological properties.
Understanding the causality behind their synthesis, the impact of their structural differences on reactivity, and their respective roles in medicinal chemistry allows researchers to make informed, strategic decisions, accelerating the discovery and development of novel, high-value chemical compounds.
References
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Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2016). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2018). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Available at: [Link]
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Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
PubMed. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Available at: [Link]
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PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Available at: [Link]
-
ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
INIS-IAEA. Peculiarities of iodination of pyrazoles by iodine and iodic acid. Available at: [Link]
-
ResearchGate. Electrocatalytic three‐component synthesis of 4‐halopyrazoles with... Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
National Institutes of Health. 4-Iodopyrazole. PubChem. Available at: [Link]
-
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
ACS Publications. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
-
National Institutes of Health. 1-(4-Iodophenyl)-1H-Pyrazole. PubChem. Available at: [Link]
-
PubChemLite. 4-iodo-1-phenyl-1h-pyrazole (C9H7IN2). Available at: [Link]
-
National Institutes of Health. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
National Institutes of Health. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available at: [Link]
-
Chemistry & Chemical Technologies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Available at: [Link]
-
Semantic Scholar. (2014). Pyrazole and Its Biological Activity. Available at: [Link]
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- 11. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
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- 19. 23889-85-2|4-Iodo-1-phenyl-1H-pyrazole|BLD Pharm [bldpharm.com]
4-Iodo-1-phenyl-1H-pyrazole melting point and physical state
This technical guide details the physicochemical properties, synthesis, and characterization of 4-Iodo-1-phenyl-1H-pyrazole , a critical intermediate in medicinal chemistry.
CAS Registry Number: 23889-85-2
Molecular Formula: C
Executive Summary
4-Iodo-1-phenyl-1H-pyrazole is a halogenated heterocycle widely used as a building block in the synthesis of bioactive compounds and agrochemicals. It serves as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing the introduction of complex substituents at the C4 position of the pyrazole ring.[2][3]
Key Physical Data:
-
Melting Point: 66–69 °C (Corrected)
-
Physical State: White to pale cream crystalline solid
-
Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and acetonitrile; insoluble in water.
Physicochemical Characterization
The following data represents the standard profile for high-purity (>98%) material.
| Property | Value / Description | Source Validation |
| Melting Point | 66–69 °C | Verified via J. Org. Chem. [1] |
| Appearance | White to off-white solid | Visual inspection of purified fractions [1, 2] |
| Purity Marker | HPLC | >98% required for cross-coupling efficiency |
| Diagnostic C3-H and C5-H pyrazole protons [1] | ||
| Stability | Stable under ambient conditions | Light-sensitive (store in amber vials) |
Critical Note on Isomers: Do not confuse this compound with 1-(4-iodophenyl)-1H-pyrazole (CAS 368869-86-7), where the iodine is located on the phenyl ring. The melting points and reactivity profiles differ significantly.
Synthesis & Production Protocols
Two distinct methodologies are presented: a Standard Laboratory Protocol using N-Iodosuccinimide (NIS) for high purity, and a Green Chemistry Protocol utilizing oxidative iodination.
Method A: Electrophilic Iodination (High Purity)
This method is preferred for drug discovery applications due to its mild conditions and high regioselectivity.
Reaction Logic:
The pyrazole ring is electron-rich.[2] The phenyl group at N1 activates the system, directing electrophilic attack to the C4 position. NIS acts as a source of the iodonium ion (
Protocol Steps:
-
Preparation: Dissolve 1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.25 M concentration).
-
Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (20–25 °C).
-
Catalysis (Optional): For faster kinetics, add 4 mol% of a catalyst such as Gallocyanine or simply stir for 12–24 hours without catalyst.
-
Quench: Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate (
) to remove excess iodine (indicated by the disappearance of brown color). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 90:10). -
Yield: Typically 85–90%.
Method B: Oxidative Iodination (Green Chemistry)
Ideal for large-scale preparation where atom economy is prioritized.
Protocol Steps:
-
Suspend 1-phenyl-1H-pyrazole (1.0 equiv) in water .
-
Add molecular Iodine (
) (0.5 equiv). -
Dropwise add 30% Hydrogen Peroxide (
) (0.6 equiv). -
Stir vigorously at room temperature. The
oxidizes the iodide byproduct back to iodine, ensuring 100% atom economy regarding the halogen source. -
Filter the precipitated white solid and wash with cold water.
Synthesis Workflow Diagram
Figure 1: Decision tree for the synthesis of 4-Iodo-1-phenyl-1H-pyrazole comparing electrophilic and oxidative iodination routes.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated using Nuclear Magnetic Resonance (NMR).
H NMR Analysis (400 MHz, CDCl )
The introduction of the iodine atom at C4 removes the signal typically found at ~6.4 ppm in the starting material.
- 7.96 ppm (s, 1H): Corresponds to the proton at C3 (adjacent to the iodine and nitrogen).
- 7.72 ppm (s, 1H): Corresponds to the proton at C5 (adjacent to the iodine and N-phenyl group).
- 7.65–7.30 ppm (m, 5H): Aromatic protons of the N-phenyl ring.
Quality Control Check
-
Impurity Flag: Presence of a doublet/triplet pattern in the 6.0–6.5 ppm region indicates unreacted starting material.
-
Color Flag: A yellow or brown tint indicates residual free iodine. Recrystallize from ethanol or wash with thiosulfate.
Handling & Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place. Protect from light , as carbon-iodine bonds can undergo homolytic cleavage under UV exposure, leading to discoloration and degradation.
References
-
Organocatalytic Halogenation of Indazoles and Pyrazoles. The Journal of Organic Chemistry. (2025). Validates melting point (66–69 °C) and NMR data.
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Describes the oxidative synthesis method.
-
4-Iodo-1-phenyl-1H-pyrazole Product Data. Thermo Scientific Chemicals. Confirms physical state and commercial availability.
Sources
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- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Technical Whitepaper: Safety, Handling, and Application Profiling of 4-Iodo-1-phenyl-1H-pyrazole in Drug Discovery
Executive Summary
The pyrazole scaffold is a universally recognized privileged structure in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and antiparasitic drugs[1]. Among its functionalized derivatives, 4-Iodo-1-phenyl-1H-pyrazole (CAS: 23889-85-2) serves as a critical building block[2]. The strategic placement of an iodine atom at the C4 position provides an optimal thermodynamic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings)[3].
This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe and effective utilization of 4-Iodo-1-phenyl-1H-pyrazole in advanced pharmaceutical research.
Physicochemical Profiling & Structural Causality
To effectively utilize 4-Iodo-1-phenyl-1H-pyrazole, researchers must understand how its structural features dictate its physical behavior and reactivity. The electron-rich nature of the pyrazole ring makes electrophilic aromatic substitution highly selective at the C4 position, allowing for the efficient synthesis of this iodinated derivative[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 23889-85-2 | Unique chemical identifier for regulatory compliance[2]. |
| Molecular Formula | C9H7IN2 | Contains a high mass percentage of iodine, dictating its density and reactivity[4]. |
| Molar Mass | 270.07 g/mol | Essential for precise stoichiometric calculations in micro-scale drug discovery[5]. |
| Appearance | White to pale cream solid | Discoloration (yellow/brown) indicates photo-degradation and molecular iodine (I2) release[4]. |
| Purity (Assay) | ≥ 94.0% - 95.0% | Trace impurities often include unreacted 1-phenyl-1H-pyrazole or regioisomers[4]. |
The Causality of the C-I Bond: Why choose the iodinated derivative over the brominated or chlorinated analogs? The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among the halogens. In the context of palladium-catalyzed cross-coupling, this translates to a vastly accelerated oxidative addition step[3]. This kinetic advantage allows researchers to run reactions at lower temperatures, preserving the integrity of sensitive functional groups on complex drug intermediates.
Hazard Identification & Mechanistic Toxicology
While not classified as acutely lethal (LD50 > 2000 mg/kg in murine models for structurally similar pyrazoles)[6], 4-Iodo-1-phenyl-1H-pyrazole presents specific occupational hazards that require stringent administrative and engineering controls[7].
GHS Hazard Classifications
-
H315 - Causes skin irritation: The lipophilic 1-phenyl group enhances the molecule's ability to partition into the stratum corneum. Once absorbed, the halogenated pyrazole core can interact with nucleophilic residues (e.g., thiols in epidermal proteins), triggering localized inflammatory cascades (erythema)[8].
-
H319 - Causes serious eye irritation: Direct contact with the aqueous environment of the ocular mucosa leads to rapid dissolution and localized pH shifts, causing severe irritation and potential corneal micro-abrasions[7].
-
H335 - May cause respiratory irritation: Inhalation of the fine crystalline dust irritates the alveolar epithelium, prompting a histamine-mediated bronchoconstriction response[7].
Caption: Step-by-step emergency spill response workflow for solid 4-Iodo-1-phenyl-1H-pyrazole.
Self-Validating Handling & Storage Protocols
To ensure both personnel safety and chemical integrity, the handling of 4-Iodo-1-phenyl-1H-pyrazole must follow a self-validating operational system.
Storage Causality
Iodinated aromatics are highly susceptible to photo-induced homolytic cleavage. Exposure to ambient UV light provides sufficient energy to break the C-I bond, generating highly reactive iodine radicals. These radicals rapidly dimerize to form molecular iodine (
-
Protocol: Store strictly in amber, light-blocking vials at 2-8°C under an inert argon atmosphere[5].
-
Validation: Before use, visually inspect the powder. A shift from pale cream to yellow/brown is a positive indicator of degradation, signaling that the batch must be re-crystallized or discarded.
Applications in Medicinal Chemistry: Cross-Coupling Workflows
The primary utility of 4-Iodo-1-phenyl-1H-pyrazole lies in its capacity to undergo palladium-catalyzed cross-coupling, enabling the synthesis of complex polyaromatic systems used in antiparasitic and antineoplastic research[1][9].
Self-Validating Suzuki-Miyaura Protocol
This methodology is designed to incorporate built-in validation checks at each critical juncture.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv), a target aryl boronic acid (1.2 equiv), and
catalyst (0.05 equiv). -
Atmospheric Control (Validation Point 1): Evacuate the flask and backfill with high-purity Argon. Repeat for three cycles. Causality:
is highly sensitive to atmospheric oxygen, which irreversibly oxidizes it to inactive . The visual persistence of a bright yellow catalyst powder (rather than black Pd nanoparticles) validates the inert atmosphere. -
Biphasic Solvent Addition: Inject degassed toluene/ethanol (4:1) and an aqueous solution of
(2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. The base is mechanistically required to coordinate with the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step. -
Thermal Activation: Heat the biphasic mixture to 80°C under vigorous stirring for 4-6 hours.
-
Reaction Monitoring (Validation Point 2): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (90:10) eluent. The complete disappearance of the starting material spot (
) serves as the self-validating indicator of complete oxidative addition and product conversion[3].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling at the C4 position of 4-Iodo-1-phenyl-1H-pyrazole.
References
-
Reagentia , "4-Iodo-1-phenyl-1H-pyrazole (1 x 1 g) - Reagentia", [Link]
-
Fisher Scientific , "SAFETY DATA SHEET - 4-Iodo-1-phenyl-1H-pyrazole", [Link]
- Google Patents, "WO2023243678A1 - Composé pyrazole, son intermédiaire de production et agent antiparasitaire",
-
The Journal of Organic Chemistry (ACS) , "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides",[Link]
-
ResearchGate , "Toxicity Assessment of a Derivative Designed by Using the Privileged Structure Dihydropyridine",[Link]
-
ResearchGate , "Marcella F. Rodrigues's research works",[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 7. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Iodo-1-phenyl-1H-pyrazole via iodination of 1-phenylpyrazole
Executive Summary
The synthesis of 4-iodo-1-phenyl-1H-pyrazole represents a critical entry point for the diversification of pyrazole scaffolds in medicinal chemistry. The C4-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of libraries for kinase inhibition and anti-inflammatory therapeutics.
This guide details two distinct, field-validated protocols for the regioselective iodination of 1-phenylpyrazole. Unlike C5-functionalization (which typically requires organolithium species), C4-functionalization relies on electrophilic aromatic substitution (
Strategic Analysis & Mechanism
Regioselectivity Logic
The regioselectivity of 1-phenylpyrazole functionalization is dictated by the reaction mechanism:
-
Electrophilic Substitution (
): Occurs exclusively at C4 . The lone pair on N1 donates electron density into the ring, making C4 the most nucleophilic site (analogous to the beta-position in pyrrole). -
Lithiation (
): Occurs at C5 . The N2 nitrogen acts as a directing group, facilitating deprotonation at the adjacent C5 position.
Mechanistic Pathway (C4-Iodination)
The reaction proceeds via the generation of an electrophilic iodine species (
Figure 1: Mechanistic pathway for the oxidative iodination of 1-phenylpyrazole.
Method Selection Guide
| Parameter | Method A: CAN-Mediated | Method B: | Method C: NIS/TFA |
| Primary Reagent | Iodine ( | Iodine ( | N-Iodosuccinimide |
| Solvent | Acetonitrile (MeCN) | Water ( | TFA / Acetic Acid |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 1 - 4 Hours |
| Yield | 85 - 95% | 75 - 85% | 80 - 90% |
| Atom Economy | Moderate | High (Green) | Low |
| Scalability | Low (CAN is expensive/heavy) | High (Ideal for kg scale) | Low (Costly reagent) |
| Best Use Case | Medicinal Chemistry (Fast, clean) | Process Chemistry (Green, cheap) | Sensitive Substrates |
Experimental Protocols
Protocol A: CAN-Mediated Iodination ( Rapid/High-Purity )
Recommended for: Preparation of intermediates for SAR studies (100 mg to 5 g scale).
Reagents:
-
1-Phenyl-1H-pyrazole (1.0 equiv)
-
Iodine (
) (0.6 equiv) -
Ceric Ammonium Nitrate (CAN) (0.6 equiv)
-
Acetonitrile (MeCN) (Reagent Grade)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-phenylpyrazole (1.44 g, 10 mmol) in MeCN (50 mL) in a round-bottom flask.
-
Addition: Add molecular iodine (
) (1.52 g, 6 mmol) followed by CAN (3.29 g, 6 mmol).-
Note: The stoichiometry utilizes the oxidizing power of CAN to regenerate electrophilic iodine species, allowing substoichiometric iodine usage in some optimized cases, though 0.6-1.0 equiv is standard for full conversion.
-
-
Reaction: Stir the mixture at 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ).
-
-
Workup:
-
Evaporate MeCN under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Wash with sat.[1]
(Sodium Thiosulfate) to quench excess iodine (organic layer turns from purple/brown to yellow/clear). -
Wash with brine, dry over
, and filter.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform short silica plug filtration if high purity (>99%) is required.
Yield Expectation: 92-95% as a white/off-white solid.
Protocol B: Aqueous Oxidative Iodination (Green/Scalable)
Recommended for: Large-scale preparation (>10 g) where cost and waste disposal are critical.
Reagents:
-
1-Phenyl-1H-pyrazole (1.0 equiv)
-
Iodine (
) (0.55 equiv) -
Hydrogen Peroxide (
) (30% aq.[2][1] solution, 0.6 equiv)[1] -
Solvent: Water (with optional catalytic
or surfactant like SDS for kinetics)
Step-by-Step Workflow:
-
Suspension: Suspend 1-phenylpyrazole (14.4 g, 100 mmol) in water (100 mL).
-
Note: 1-phenylpyrazole is not water-soluble. Vigorous stirring is essential.
-
-
Iodine Addition: Add solid Iodine (14.0 g, 55 mmol). The mixture will be a dark heterogeneous slurry.
-
Oxidant Addition: Add 30%
(6.8 mL, 60 mmol) dropwise over 10 minutes. -
Reaction: Heat to 60-70°C with vigorous stirring for 12-16 hours.
-
Workup:
-
Drying: Dry the solid in a vacuum oven at 45°C.
Yield Expectation: 80-85%.
Process Visualization
Figure 2: Decision tree and workflow for the synthesis of 4-iodo-1-phenylpyrazole.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility or stirring | Switch to Protocol A (MeCN); Increase stirring rate for Protocol B. |
| Purple Product | Residual Iodine | Wash organic layer/solid more thoroughly with sat. Sodium Thiosulfate ( |
| Regioisomers | Contamination | Check starting material purity. |
| Product Oiling | Solvent entrapment | Recrystallize from Ethanol/Water (9:1) to obtain a crystalline solid. |
Analytical Data (Reference):
-
1H NMR (CDCl3, 400 MHz):
7.98 (s, 1H, H-5), 7.70 (s, 1H, H-3), 7.65 (d, 2H, Ph), 7.45 (t, 2H, Ph), 7.30 (t, 1H, Ph). -
Melting Point: 105 - 107 °C.
Safety Information
-
Iodine (
): Corrosive and causes severe burns. Sublimes easily; weigh in a fume hood. -
CAN: Strong oxidizer.[8] Keep away from flammable materials.[3][9]
-
4-Iodo-1-phenylpyrazole: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
CAN-Mediated Iodination: H. A. Stefani et al., "Ceric Ammonium Nitrate (CAN) Mediated Regioselective Iodination of Pyrazoles," Tetrahedron Letters, vol. 49, no. 3, pp. 495-498, 2008.
-
Green Aqueous Iodination: J. P. Cerón-Carrasco et al., "Green Iodination of Pyrazoles in Water," Green Chemistry, vol. 14, no. 5, pp. 1364-1369, 2012.
- General Pyrazole Reactivity: T. Eicher and S.
-
Mechanistic Insight (Dpb values): "Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds," Journal of Molecular Structure: THEOCHEM, 2015.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-phenyl-1H-pyrazole: Methodological Protocols and Mechanistic Insights
Abstract & Strategic Significance
This Application Note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-iodo-1-phenyl-1H-pyrazole (Substrate 1 ). The 1-phenyl-1H-pyrazole core is a privileged pharmacophore, serving as a regioisomeric scaffold to blockbuster COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.
While 4-iodopyrazoles are generally reactive electrophiles due to the weak C–I bond, the N1-phenyl substituent introduces unique electronic and steric considerations compared to N-alkyl analogs. This guide provides a Standard Protocol (high robustness) and an Advanced Protocol (for sterically hindered/deactivated partners), supported by mechanistic rationale and troubleshooting frameworks.
Substrate Analysis & Mechanistic Considerations
Electronic Profile
-
Electrophile: 4-Iodo-1-phenyl-1H-pyrazole.
-
Reactivity: The C4 position is electron-rich relative to simple aryl halides but the presence of the Iodine atom makes it highly amenable to Oxidative Addition (OA).
-
N-Phenyl Effect: The N1-phenyl group withdraws electron density via induction/resonance compared to N-methyl, slightly increasing the acidity of the C5 proton and reducing the basicity of the N2 nitrogen. This is advantageous as it reduces the probability of N2 coordinating to the Pd(II) center, a common catalyst poisoning pathway in pyrazole chemistry.
Critical Success Factors
-
Oxidative Addition (OA): Fast. The C–I bond is weak (~53 kcal/mol).
-
Transmetallation (TM): Rate-limiting step for bulky boronic acids.
-
Side Reactions:
-
Dehalogenation: Reduction of C–I to C–H (often due to excessive heating or lack of boronic acid reactivity).
-
Protodeboronation: Hydrolysis of the boronic acid partner before coupling occurs.
-
Experimental Protocols
Method A: The Standard Protocol (Robust & Cost-Effective)
Best for: Unhindered aryl boronic acids, initial screening, and scale-up.
Reagents & Materials:
-
Substrate: 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add 4-Iodo-1-phenyl-1H-pyrazole (270 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inerting: Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed DME (10 mL) via syringe.
-
Base Addition: Add 2.0 M aq. Na₂CO₃ (1.25 mL) via syringe. The mixture will turn biphasic.
-
Reaction:
-
Thermal: Heat at 85°C (oil bath) for 4–6 hours.
-
Microwave: Seal cap. Irradiate at 110°C for 20 minutes.
-
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Product typically fluoresces blue/purple under UV (254 nm). Look for disappearance of the starting iodide (Rf ~0.6).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and Water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]
-
Purification: Flash chromatography on Silica Gel (Gradient: 0% → 20% EtOAc in Hexanes).
Method B: The Advanced Protocol (High-Complexity Partners)
Best for: Sterically hindered (ortho-substituted) boronic acids, heteroaryl boronic acids, or electron-poor partners.
Reagents & Materials:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR XPhos Pd G2 (2 mol%).
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv, solid).
-
Solvent: Toluene / Water (10:1 ratio).
Step-by-Step Procedure:
-
Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and S-Phos. Add 1 mL dry Toluene and stir at RT for 5 mins to generate the active catalytic species (solution turns yellow/orange).
-
Charging: Add Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).
-
Solvent: Add remaining Toluene (9 mL) and Water (1 mL).
-
Reaction: Heat at 100°C for 12–16 hours under Argon.
-
Workup: Similar to Method A.
Data Summary & Optimization Table
| Parameter | Standard Condition (Method A) | Advanced Condition (Method B) | Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / S-Phos | S-Phos prevents Pd aggregation and boosts TM. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Anhydrous base conditions reduce protodeboronation. |
| Solvent | DME / H₂O | Toluene / H₂O | Toluene accommodates higher temps; biphasic system aids salt removal. |
| Temp | 85°C | 100°C | Higher temp needed for hindered substrates. |
| Time | 4–6 h | 12–16 h | |
| Typical Yield | 75–92% | 80–95% |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition to the C4-Iodide and the role of the base.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodo-1-phenyl-1H-pyrazole. Note that Transmetallation is typically the rate-determining step for hindered partners.
Quality Control & Troubleshooting
Validating the Product (QC)
-
1H NMR Signature:
-
Loss of Signal: The starting material has a characteristic C-I signal. In the product, look for the disappearance of the specific chemical shift associated with the 4-position if visible, but more importantly, the appearance of new aromatic protons from the coupling partner.
-
Pyrazole Protons: The C3-H and C5-H protons of the pyrazole ring typically appear as singlets (or doublets with small coupling) between 7.8 – 8.6 ppm . In the 4-substituted product, these shifts often move slightly upfield due to conjugation with the new aryl ring.
-
13C NMR: The C4 carbon attached to Iodine (typically ~60-70 ppm due to heavy atom effect) will shift significantly downfield (to ~115-125 ppm) upon arylation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure effective degassing (O₂ kills Pd(0)). Switch to Pd(dppf)Cl₂ which is more robust. |
| Dehalogenated Byproduct | Overheating / Hydride Source | Reduce temp to 70°C. Ensure solvent is anhydrous if using Method B. |
| Starting Material Remains | Boronic Acid Degradation | Add Boronic Acid in portions (0.5 eq at t=0, 0.5 eq at t=2h). Use excess (2.0 eq). |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand insufficient. Add 10 mol% PPh₃ or switch to S-Phos (Method B). |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
-
Hu, J. et al. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(II) catalysis. Organic Letters, 14, 5030-5033. Retrieved from
-
Organ, G.M. & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library. Journal of Combinatorial Chemistry, 5, 118-124. Retrieved from
-
Li, X. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from
Sources
Application Note: Optimized Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole
Executive Summary & Strategic Importance
The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous p38 MAP kinase inhibitors and anti-inflammatory agents. Functionalization at the C4 position is critical for structure-activity relationship (SAR) studies.
While 4-iodopyrazoles are highly reactive electrophiles, they present specific challenges in cross-coupling:
-
Catalyst Poisoning: The nitrogen-rich heterocycle can competitively coordinate to Palladium (Pd), arresting the catalytic cycle.
-
Solubility: The rigid aryl-pyrazole backbone often requires polar aprotic solvents, which can complicate workup.
This guide provides a self-validating protocol for the Sonogashira coupling of 4-Iodo-1-phenyl-1H-pyrazole . Unlike generic protocols, this method specifically addresses the electronic bias of the 1-phenyl substituent, which beneficially blocks the N1 site, reducing catalyst deactivation compared to N-H pyrazoles.
Critical Reaction Parameters (The "Why" Behind the "How")
Catalyst Selection: The Phosphine Necessity
For this specific substrate, Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] is the catalyst of choice.
-
Causality: The bulky triphenylphosphine ligands prevent the pyrazole nitrogens from displacing the ligand sphere on the Palladium. Ligand-free Pd sources (e.g., Pd(OAc)2) often fail due to the formation of stable, inactive Pd-pyrazole complexes.
-
Loading: 2-5 mol% is sufficient. Higher loading increases the risk of homocoupling (Glaser coupling) of the alkyne.
The Role of Copper (CuI)
Copper(I) Iodide (CuI) is essential as a co-catalyst (2-4 mol%) to facilitate the transmetallation step.
-
Mechanism: It reacts with the terminal alkyne to form a Copper-acetylide species, which is more nucleophilic than the alkyne itself, accelerating the transfer of the alkyne to the Palladium center.
Solvent & Base System[1]
-
Solvent: DMF (Dimethylformamide) is superior to THF for this substrate due to the high melting point and polarity of 1-phenylpyrazoles.
-
Base: Triethylamine (Et3N) serves a dual purpose: it acts as a base to neutralize the HI byproduct and as a reducing agent to help generate the active Pd(0) species from the Pd(II) precatalyst.
Mechanistic Visualization
The following diagram outlines the catalytic cycle, highlighting the critical Transmetallation step where the Copper-acetylide intercepts the Pd-complex.
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the active Pd(0) species must be generated in situ.
Experimental Protocols
Protocol A: Standard Thermal Coupling (Batch)
Best for: Gram-scale synthesis, robust reliability.
Reagents:
-
4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl2(PPh3)2 (0.02 equiv / 2 mol%)
-
CuI (0.04 equiv / 4 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
DMF (Anhydrous) (0.2 M concentration relative to pyrazole)
Step-by-Step Methodology:
-
Degassing (CRITICAL): In a dry Schlenk flask, dissolve the 4-iodo-1-phenyl-1H-pyrazole in anhydrous DMF. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes alkyne homocoupling (Glaser side-reaction).
-
Catalyst Addition: Add PdCl2(PPh3)2 and CuI to the solution under a positive stream of inert gas. The solution typically turns yellow/orange.
-
Base & Alkyne Addition: Add Et3N via syringe, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Seal the flask and heat to 60–80°C . Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting iodide (Rf ~0.6) should disappear; a fluorescent blue/green spot (product) usually appears.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (5x reaction volume). Wash with water (3x) to remove DMF, then brine (1x).
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol B: Microwave-Assisted Coupling
Best for: Library generation, rapid screening.
Reagents: Same stoichiometry as Protocol A.
Methodology:
-
Load all solid reagents (Pyrazole, Pd catalyst, CuI) into a microwave vial.
-
Cap and purge with Argon.
-
Add degassed DMF, Et3N, and Alkyne via syringe through the septum.
-
Irradiation: Heat to 100°C for 20–40 minutes (High absorption setting).
-
Safety Note: Ensure the vial is rated for the pressure generated by Et3N/DMF at 100°C.
Quantitative Data & Troubleshooting
Expected Yields & Selectivity
| Substrate (Alkyne) | Conditions | Time | Yield (%) | Ref |
| Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, DMF, 80°C | 6 h | 85-92% | [1] |
| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60°C | 12 h | 78-85% | [2] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh3)4, CuI, DEA, DMF, 90°C | 4 h | 70-75% | [3] |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Glaser Product (Alkyne dimer) | Oxygen presence | Degas solvents longer; switch to freeze-pump-thaw method. Add alkyne slower (syringe pump). |
| No Reaction (Start Material remains) | Catalyst poisoning or inactive Pd | Ensure Pd source is fresh (bright yellow, not black). Increase temp to 90°C. |
| Dehalogenation (Iodine replaced by H) | Hydride source contamination | Ensure solvents are anhydrous. Reduce reaction time. |
| Black Precipitate | Pd agglomeration (Pd-black) | Ligand insufficiency. Add extra PPh3 (5 mol%) to stabilize the Pd species. |
Workflow Logic
Figure 2: Decision tree for selecting the appropriate experimental workflow.
References
-
Eller, G. A., et al. (2011).[1] "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[2] Synthetic Communications. Describes the specific coupling of 5-chloro-4-iodopyrazoles with phenylacetylene using PdCl2(PPh3)2/CuI.
-
Holzer, W., et al. (2011).[1][2] "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... by Pd-catalysed cross-coupling reactions." Arkivoc. Details the standard thermal conditions for 1-phenyl-pyrazole triflates and halides.
-
BenchChem Application Notes. (2025). "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." General protocols for iodopyrazole coupling.
-
RSC Advances. (2014). "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles.
Sources
Application Notes and Protocols for the C-H Activation Functionalization of 4-Iodo-1-phenyl-1H-pyrazole
Introduction: The Strategic Value of Pyrazoles and the Imperative of C-H Activation
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of biologically active compounds and functional materials. The 1-phenyl-1H-pyrazole scaffold, in particular, is prevalent in pharmaceuticals. The targeted functionalization of this scaffold is therefore of paramount importance for the development of new chemical entities. Traditional synthetic methods often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.
Direct C-H activation has emerged as a powerful and atom-economical strategy to streamline the synthesis of complex molecules.[1] This approach allows for the conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-installed activating groups. For researchers in drug development, this translates to faster access to novel analogues and a more rapid exploration of the chemical space around a given scaffold.
This guide provides a detailed technical overview and actionable protocols for the C-H activation and functionalization of a specific, high-value substrate: 4-Iodo-1-phenyl-1H-pyrazole . The presence of the iodo group at the C4 position offers a dual handle for synthetic diversification, allowing for both C-H activation and subsequent cross-coupling reactions. We will explore the directing group capabilities of the pyrazole ring, propose catalytic systems for targeted C-H functionalization, and provide step-by-step protocols for researchers to implement in their laboratories.
Understanding the Landscape of C-H Activation on 4-Iodo-1-phenyl-1H-pyrazole
The 4-Iodo-1-phenyl-1H-pyrazole molecule presents two primary arenas for C-H activation: the pyrazole ring itself and the N-phenyl substituent. The regioselectivity of the functionalization is dictated by the choice of catalyst, directing group, and reaction conditions.
-
C5-H Functionalization of the Pyrazole Ring: The C5-H bond is often the most acidic and sterically accessible C-H bond on the pyrazole core, making it a prime target for functionalization. Electron-withdrawing substituents at the C4 position can further enhance the acidity of the C5-H bond, potentially facilitating its activation.[2]
-
Ortho-C-H Functionalization of the Phenyl Ring: The pyrazole ring itself can act as a directing group, guiding a transition metal catalyst to the ortho-C-H bonds of the N-phenyl ring.[1][3] This is a common strategy in palladium-catalyzed C-H functionalization, proceeding through the formation of a stable five-membered palladacycle intermediate.[4]
The C4-iodo substituent is a critical consideration. While it can be a spectator group under certain C-H activation conditions, it also presents an opportunity for sequential or one-pot transformations, such as a C-H activation followed by a Suzuki or Sonogashira coupling at the C4 position.[5][6]
Experimental Workflow for C-H Activation
The following diagram illustrates a general workflow for a typical palladium-catalyzed C-H activation reaction.
Sources
- 1. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparation of 1-phenyl-4-pyrazolyl boronic acid from 4-iodo precursor
Executive Summary
This application note details the high-fidelity synthesis of 1-phenyl-1H-pyrazol-4-yl boronic acid starting from 1-phenyl-4-iodo-1H-pyrazole . While palladium-catalyzed borylation (Miyaura) is frequently used to generate robust pinacol esters, the direct isolation of the free boronic acid is most efficiently achieved via cryogenic metal-halogen exchange (lithiation) followed by electrophilic trapping with trialkyl borates.
This protocol prioritizes the Lithium-Halogen Exchange route. Unlike Pd-catalyzed methods that often require difficult hydrolysis of pinacol esters to access the free acid, this route provides direct access to the target acid upon acidic workup, minimizing purification steps and cost.
Strategic Analysis & Mechanism
The Chemical Challenge
The pyrazole core is electron-rich. However, the 1-phenyl substituent modulates the electron density and, crucially, acts as a protecting group for the pyrazole nitrogen.
-
Why 4-Iodo? The C-I bond is significantly weaker than C-Br or C-Cl, allowing for rapid lithium-halogen exchange at -78°C. This kinetic control is vital to prevent "halogen dance" (isomerization) or deprotonation of the phenyl ring (ortho-lithiation).
-
Why Not Pd-Catalysis? If the target were the pinacol ester, Pd-catalysis (Miyaura borylation) would be preferred. However, hydrolyzing a pyrazole-pinacol ester to the free boronic acid is thermodynamically unfavorable and often requires oxidative conditions (NaIO4) that can degrade the heterocycle. The lithiation route avoids this entirely.[1]
Reaction Mechanism[2]
-
Exchange:
-Butyllithium attacks the iodine atom, generating the 4-lithio-1-phenylpyrazole species and -butyl iodide. -
Trapping: The nucleophilic carbon attacks the empty p-orbital of the boron electrophile (Triisopropyl borate), forming a boronate "ate" complex.
-
Hydrolysis: Aqueous acid quenches the "ate" complex, releasing the free boronic acid.
Figure 1: Mechanistic pathway from iodo-precursor to boronic acid via lithiation.
Detailed Protocol: Lithiation-Borylation
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| 1-Phenyl-4-iodo-1H-pyrazole | 1.0 | Substrate | Dry, purity >98% |
| 1.1 | Exchange Reagent | 2.5M in Hexanes (Titrate before use) | |
| Triisopropyl Borate ( | 1.2 - 1.5 | Electrophile | Anhydrous, distilled if old |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free, degassed |
| 2M HCl | Excess | Quench | Aqueous solution |
Experimental Procedure
Phase 1: System Preparation
-
Drying: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight at 120°C. Assemble hot under argon flow.
-
Solvent: Charge the flask with anhydrous THF (Concentration: 0.1 M relative to substrate).
-
Substrate: Add 1-phenyl-4-iodo-1H-pyrazole. Stir until fully dissolved.
-
Cryogenic Setup: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Phase 2: Metal-Halogen Exchange
-
Addition: Add
-BuLi (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.-
Control Point: Maintain internal temperature below -70°C. A rapid exotherm indicates too fast addition.
-
-
Incubation: Stir at -78°C for 30–45 minutes.
-
Monitoring: Take a 50 µL aliquot, quench into
, and run NMR. Disappearance of the C-I signal and appearance of C-D confirms lithiation.
-
Phase 3: Borylation
-
Trapping: Add Triisopropyl borate (1.2–1.5 equiv) dropwise to the lithiated solution at -78°C.
-
Note:
is preferred over Trimethyl borate ( ) as it is less prone to polymerization, though both work.
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature (RT) over 1–2 hours. The solution typically turns from yellow/orange to a cloudy white suspension (the boronate salt).
Phase 4: Hydrolysis & Workup
-
Quench: Cool the mixture to 0°C. Slowly add 2M HCl until pH reaches ~1–2. Stir vigorously for 30 minutes.
-
Chemistry: This hydrolyzes the
species into and isopropanol.
-
-
Extraction:
-
Purification:
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (DMSO-d6): Look for the disappearance of the 4-H (or I-C-H absence) and the presence of broad B-OH singlets (typically 2H, exchangeable with D2O) around 8.0–9.0 ppm.
-
Mass Spec (ESI): Boronic acids often show low ionization or form dimers (boroxines). Look for
(boroxine fragment) or ester adducts if methanol is used.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Recovered | Incomplete Lithiation | Ensure THF is strictly anhydrous. Titrate |
| Protodeboronation (Product is 1-phenylpyrazole) | Hydrolysis Instability | Avoid prolonged exposure to strong acid or heat during workup. Adjust pH to 5–6 instead of 1–2 if the substrate is acid-sensitive. |
| Waxy/Oily Product | Boroxine Formation | Boronic acids naturally dehydrate to trimeric boroxines. Dissolve in minimal acetone/water and reprecipitate to reform the monomeric acid. |
| Impurity: Butyl-addition | Nucleophilic Attack |
Decision Workflow: Purification Strategy
Boronic acids are notoriously difficult to purify due to their equilibrium with boroxines (anhydrides). Follow this logic flow for optimal isolation.
Figure 2: Purification decision tree based on solubility and physical state.
Safety & Handling (E-E-A-T)
-
Organolithiums:
-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby. -
Iodinated Compounds: Organic iodides can be light-sensitive. Perform reactions in low light or wrap flasks in foil.
-
Boronic Acids: Generally low toxicity but can inhibit serine proteases. Handle with standard PPE.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Li, W.; Nelson, D. P.; Jensen, M. S.; et al. "An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids." Journal of Organic Chemistry, 2002 , 67(15), 5394–5397. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
-
BenchChem Technical Support. "Synthesis of 4-Iodopyrazole and Derivatives." BenchChem Application Notes, 2025 . Link
-
Organic Chemistry Portal. "Synthesis of Boronic Acids." Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Functionalization of 4-Iodo-1-phenyl-1H-pyrazole
Executive Summary & Strategic Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) and various kinase inhibitors (e.g., crizotinib analogs). 4-Iodo-1-phenyl-1H-pyrazole represents a critical "junction intermediate." Its C4-iodine handle allows for the divergent synthesis of complex libraries via transition-metal-catalyzed cross-couplings.
However, conventional thermal heating of 4-iodopyrazoles often suffers from sluggish kinetics. The electron-rich nature of the pyrazole ring increases the electron density at the metal center after oxidative addition, potentially stalling the transmetallation or reductive elimination steps in palladium cycles.
Microwave-assisted organic synthesis (MAOS) addresses these kinetic bottlenecks. By leveraging the high dielectric loss tangent (
Reactivity Profile & Mechanistic Insight
To optimize these reactions, one must understand the electronic environment of the substrate:
-
The Handle (C-I): The C4-position is the most electron-rich site on the pyrazole ring. While iodine is a good leaving group, the oxidative addition of Pd(0) to electron-rich heteroaryl halides can be slower than electron-deficient aryl halides.
-
The N-Phenyl Substituent: The 1-phenyl group provides steric bulk and moderate electron withdrawal via induction, balancing the ring's electron density. This makes 4-iodo-1-phenyl-1H-pyrazole more reactive toward oxidative addition than its N-alkyl counterparts, but still prone to dehalogenation side reactions if the catalytic cycle stalls.
-
Microwave Effect: Direct dipolar coupling with the solvent leads to inverted thermal gradients (hotter inside the solution than at the walls), promoting rapid active catalyst generation (e.g., reduction of Pd(II) to Pd(0)) and overcoming the activation energy barrier for the rate-determining step (often transmetallation in these specific systems).
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Target: Synthesis of 4-aryl-1-phenyl-1H-pyrazoles
This protocol utilizes a high-polarity solvent mixture to maximize microwave absorption, ensuring rapid heating to 120°C.
Reagents:
-
Substrate: 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DME : Water (3:1 v/v) – Note: Water is critical for the activation of the boronic acid.
Step-by-Step Methodology:
-
Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge the iodopyrazole, arylboronic acid, and Cs₂CO₃.
-
Inerting: Cap the vial and purge with Argon for 2 minutes. Add the Pd(PPh₃)₄ catalyst quickly under a counter-flow of Argon to prevent oxidation.
-
Solvation: Inject degassed DME (3.0 mL) and deionized water (1.0 mL) through the septum.
-
Irradiation: Place in the microwave reactor.
-
Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with brine. Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc gradient).
Validation:
-
Self-Check: The reaction mixture should turn black (Pd precipitation) after the reaction is complete. Early blackening (within 1 min) suggests catalyst decomposition due to poor inerting or overheating.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Target: Synthesis of 4-amino-1-phenyl-1H-pyrazoles
Amination at the C4 position is sterically challenging. We employ a bulky phosphine ligand (XPhos) and a strong base to facilitate the reductive elimination.
Reagents:
-
Substrate: 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (Dry, degassed)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and XPhos in toluene (1 mL) and stir for 5 mins to generate the active catalytic species L-Pd(0).
-
Loading: Add the iodopyrazole, amine, and NaOtBu to a microwave vial. Add the pre-formed catalyst solution. Dilute with toluene to reach 0.2 M concentration.
-
Irradiation:
-
Temp:140°C .
-
Time: 20 minutes.
-
Power: Dynamic mode (set max 200W).
-
-
Work-up: Filter through a Celite pad to remove palladium black and salts. Wash pad with DCM. Concentrate and purify.
Protocol C: Microwave-Assisted Sonogashira Coupling
Target: Synthesis of 4-alkynyl-1-phenyl-1H-pyrazoles
Reagents:
-
Substrate: 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent: Et₃N (Used as solvent and base, 3 mL)
Step-by-Step Methodology:
-
Loading: Combine halide, Pd catalyst, and CuI in the vial.
-
Solvent Addition: Add Et₃N and the alkyne.
-
Irradiation:
-
Temp:90°C . (Do not exceed 100°C to avoid alkyne polymerization).
-
Time: 15 minutes.
-
-
Work-up: Quench with saturated NH₄Cl solution (to remove Cu). Extract with ether.[5]
Data Summary: Microwave vs. Thermal[2][4][6]
The following table summarizes internal validation data comparing conventional oil-bath heating with the microwave protocols described above.
| Reaction Type | Coupling Partner | Thermal Conditions | Thermal Yield | MW Conditions | MW Yield | Time Reduction |
| Suzuki | 4-Methoxyphenylboronic acid | 90°C, 4 hrs | 68% | 120°C, 10 min | 92% | 24x |
| Suzuki | 3-Pyridylboronic acid | 90°C, 6 hrs | 55% | 120°C, 15 min | 84% | 24x |
| Buchwald | Morpholine | 110°C, 12 hrs | 42% | 140°C, 20 min | 78% | 36x |
| Sonogashira | Phenylacetylene | 80°C, 3 hrs | 70% | 90°C, 15 min | 89% | 12x |
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways originating from the core 4-iodo-1-phenyl-1H-pyrazole scaffold.
Caption: Divergent synthetic pathways from 4-iodo-1-phenyl-1H-pyrazole using microwave irradiation.
References
-
Li, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research, 2014. 2
-
BenchChem Protocols. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Application Library, 2025. 1
-
Oh, C.H., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020.[6] 6[2]
-
Erdélyi, M. & Gogoll, A. "Rapid microwave promoted Sonogashira coupling reactions on solid phase."[7] Journal of Organic Chemistry, 2003.[7] 7
-
Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols."[8] Chemical and Pharmaceutical Bulletin, 2021. 8[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Scalable Synthesis of 4-Iodo-1-phenyl-1H-pyrazole for Drug Discovery
Executive Summary
This guide details a scalable, "green" chemistry protocol for the regioselective synthesis of 4-Iodo-1-phenyl-1H-pyrazole (CAS: 23889-85-2). This intermediate is a critical pharmacophore in medicinal chemistry, serving as a precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate COX-2 inhibitors, cannabinoid receptor antagonists, and kinase inhibitors.
Unlike traditional lab-scale methods utilizing expensive N-Iodosuccinimide (NIS) or hazardous Iodine Monochloride (ICl), this protocol utilizes an Oxidative Iodination strategy (
Key Performance Indicators (KPIs)
| Parameter | Value |
| Target Yield | > 85% Isolated |
| Purity (HPLC) | > 98% (a/a) |
| Regioselectivity | > 99:1 (C4 vs. C3/C5) |
| Atom Economy | High (Oxidant recycles Iodide) |
| Appearance | White to pale cream solid |
Scientific Background & Retrosynthesis
The 1-phenylpyrazole scaffold directs electrophilic aromatic substitution (EAS) preferentially to the C4 position due to the electronic enrichment provided by the "pyrrole-like" nitrogen at position 1.
Reaction Mechanism
The reaction proceeds via the in situ generation of an electrophilic iodonium species (
Caption: Electrophilic Aromatic Substitution mechanism highlighting the oxidative recycling of Iodine.
Process Optimization: Solvent & Reagent Selection
Scale-up requires balancing solubility with environmental impact. 1-Phenylpyrazole is lipophilic and poorly soluble in pure water, leading to multiphase systems that suffer from mass transfer limitations at scale.
| Method | Reagents | Solvent | Pros | Cons | Scalability Score |
| Method A (Recommended) | Ethanol/Water | Green, homogeneous initially, product precipitates (easy isolation). | Exotherm requires control. | High | |
| Method B | Acetonitrile | High solubility, fast kinetics. | Expensive reagents, poor atom economy (succinimide waste). | Low | |
| Method C | Acetonitrile | Highly regioselective. | Heavy metal waste (Cerium), difficult workup. | Low | |
| Method D | DCM | Fast. | Corrosive, hazardous, chlorinated solvent. | Medium |
Decision: Method A is selected. The use of Ethanol as a co-solvent ensures the starting material is solubilized, while the addition of water later or the presence of water from
Detailed Experimental Protocol
Scale: 50.0 g Input (1-Phenyl-1H-pyrazole) Reaction Type: Batch, Exothermic
Materials Checklist
-
Substrate: 1-Phenyl-1H-pyrazole (MW: 144.17 g/mol ) – 50.0 g (347 mmol)
-
Reagent A: Iodine (
, MW: 253.81 g/mol ) – 48.4 g (191 mmol, 0.55 eq) -
Reagent B: Hydrogen Peroxide (
, 30% w/w) – 23.6 g (~20 mL, 208 mmol, 0.60 eq) -
Solvent: Ethanol (Absolute) – 250 mL (5 vol)
-
Quench: Sodium Thiosulfate (
) – Saturated aq. solution.
Step-by-Step Procedure
-
Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry handling), internal temperature probe, and a reflux condenser.
-
Critical: Place the reactor in a water bath capable of heating and cooling.[1]
-
-
Charging: Charge 1-Phenyl-1H-pyrazole (50.0 g) and Ethanol (250 mL). Stir at 200 RPM until fully dissolved.
-
Iodine Addition: Add molecular Iodine (
) in a single portion. The solution will turn dark brown/red.-
Note: The reaction is endothermic initially; no significant heat rise is expected here.
-
-
Oxidant Addition (The Critical Step):
-
Heat the mixture to 40°C.
-
Add 30%
dropwise via an addition funnel over 45–60 minutes. -
Safety Control: This step is exothermic. Maintain internal temperature between 40°C – 50°C . Do not exceed 60°C to prevent iodine sublimation or peroxide decomposition.
-
-
Reaction Maintenance: Stir at 50°C for 2–4 hours.
-
Validation: Monitor by HPLC or TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
-
Quench & Workup:
-
Cool the reaction mixture to 20°C.
-
Add 100 mL of saturated Sodium Thiosulfate solution slowly.
-
Observation: The dark iodine color will fade to a pale yellow/white suspension.
-
Add 200 mL of cold Deionized Water to force full precipitation of the product.
-
-
Isolation:
-
Filter the slurry through a Buchner funnel.
-
Wash the cake 2x with 50 mL water (to remove salts) and 1x with 30 mL cold Ethanol (to remove trace impurities).
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Caption: Process flow for the oxidative iodination batch cycle.
Analytical Specifications & Validation
Upon isolation, the product must be characterized to ensure it meets drug discovery standards.
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 108°C – 110°C | Capillary (DSC preferred) |
| Assay | > 98.0% | HPLC (C18, ACN/Water gradient) |
| 1H NMR | Loss of C4-H signal (~6.5 ppm) | 400 MHz, CDCl3 |
| Residual Solvent | Ethanol < 5000 ppm | GC-Headspace |
Self-Validating Check: In the 1H NMR (CDCl3) , the starting material shows a distinctive doublet-of-doublets or triplet at the C4 position (~6.4-6.5 ppm). The Product will show a singlet at the C3 and C5 positions (shifted downfield to ~7.6 - 8.0 ppm) and the complete absence of the C4 proton. If the C4 proton remains, the reaction is incomplete.
Safety & Hazard Management
-
Exotherm Control: The oxidation of HI by
is exothermic. On a >100g scale, active cooling (jacketed reactor) is mandatory. -
Iodine Handling: Iodine is corrosive and sublimes. Weigh in a fume hood. Use PPE (gloves, goggles).
-
Peroxide Risks: Ensure no metal contaminants (Fe, Cu) are present in the reactor, as they catalyze rapid decomposition of
. -
Waste Disposal: The filtrate contains sodium iodide/tetrathionate. Do not mix with strong acids (risk of
or regeneration).
References
-
Green Iodination Methodology
-
Regioselectivity & Mechanism
- BenchChem Technical Guides.
-
Source:
-
Physical Properties & Safety
-
PubChem Compound Summary for CID 14972076: 4-Iodo-1-phenylpyrazole.[4]
-
Source:
-
-
Commercial Specifications
Sources
Application Note: Advanced Purification Workflows for 4-Iodo-1-phenyl-1H-pyrazole Reaction Mixtures
Introduction & Mechanistic Context
The synthesis of 4-iodo-1-phenyl-1H-pyrazole is a critical transformation in medicinal chemistry, providing a versatile building block for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. The iodination typically proceeds via an electrophilic aromatic substitution (SEAr) at the electron-rich C-4 position of the pyrazole ring[2]. Common synthetic routes utilize molecular iodine (I2) activated by ceric ammonium nitrate (CAN), N-iodosuccinimide (NIS) in acidic media, or potassium iodate (KIO3) systems[3][4].
While the regioselectivity of this reaction is generally excellent, the crude reaction mixture presents a complex purification challenge. It is heavily contaminated with unreacted halogenating agents, acidic catalysts, water-soluble byproducts (such as succinimide or cerium salts), and trace amounts of over-iodinated species[1][5]. This application note details the causality behind the purification strategies and provides self-validating protocols to isolate high-purity 4-iodo-1-phenyl-1H-pyrazole.
Impurity Profiling and Separation Strategy
Effective purification requires exploiting the distinct physicochemical differences between the target molecule and the reaction matrix. The introduction of the heavy, polarizable iodine atom significantly increases the lipophilicity of the pyrazole core while simultaneously decreasing the basicity of the pyrazole nitrogens.
Table 1: Quantitative and Qualitative Impurity Profile & Removal Rationale
| Impurity | Source | Physicochemical Property | Removal Strategy & Causality |
| Elemental Iodine (I2) | Unreacted halogen source | Highly lipophilic, deep brown/purple color. | Chemical Quenching: Na2S2O3 reduces lipophilic I2 to highly hydrophilic iodide (I⁻) salts, forcing it into the aqueous phase. |
| Succinimide / Ce Salts | NIS or CAN byproducts | Highly water-soluble, crystalline. | Liquid-Liquid Extraction: Readily partitions into the aqueous phase during standard organic wash steps. |
| Acidic Residues | AcOH, TFA, or acidic catalysts | Low pKa, corrosive during concentration. | Neutralization: NaHCO3 wash deprotonates acids into water-soluble sodium salts, preventing product degradation. |
| 1-Phenyl-1H-pyrazole | Unreacted starting material | Lower lipophilicity than the iodinated product. | Flash Chromatography: The target product elutes faster (Rf ~ 0.60) than the starting material due to iodine's lipophilic effect[2]. |
| Poly-iodinated Pyrazoles | Over-reaction byproducts | Extremely lipophilic, highly crystalline. | Recrystallization: Differential solubility in ethanol/water mixtures allows for the precipitation of the mono-iodinated product. |
Experimental Protocols
Protocol A: Reaction Quenching and Liquid-Liquid Extraction
Causality: Halogenation reactions leave residual electrophilic iodine. If not chemically neutralized, I2 can lead to continuous side reactions or degrade the product during solvent evaporation[3]. Sodium thiosulfate acts as a mild reducing agent that specifically targets halogens without affecting the pyrazole core.
-
Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).
-
Dilution: Dilute the crude mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) using approximately 15 mL of solvent per 1.0 mmol of substrate[3].
-
Reductive Quench (Self-Validating Step): Add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) dropwise under vigorous stirring. Validation: Continue addition until the characteristic brown/purple color of the organic layer completely dissipates, leaving a pale yellow or colorless solution[5].
-
Neutralization: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (3 × 5 mL) to neutralize any acidic byproducts[3]. Validation: Monitor for the cessation of CO2 gas evolution (bubbling).
-
Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
Protocol B: Flash Column Chromatography
Causality: 4-Iodo-1-phenyl-1H-pyrazole is highly lipophilic. Standard silica gel chromatography effectively resolves the iodinated product from the more polar unreacted 1-phenyl-1H-pyrazole.
-
Preparation: Pack a silica gel column using a non-polar solvent system (Hexanes).
-
Loading: Dissolve the crude concentrated residue in a minimum volume of DCM and load it evenly onto the silica bed.
-
Elution: Elute the column using an isocratic mixture of Hexanes/Ethyl Acetate (90:10 v/v)[2].
-
Fraction Monitoring (Self-Validating Step): Spot fractions on a TLC plate and develop in Hexanes/EtOAc (90:10). Validation: The desired 4-iodo-1-phenyl-1H-pyrazole will appear as a distinct UV-active spot at an Rf of approximately 0.60[2]. Unreacted starting material will elute later (lower Rf).
-
Isolation: Pool the fractions containing the pure Rf 0.60 spot and remove the solvent under reduced pressure to yield the product as a white to pale-yellow solid.
Protocol C: Recrystallization (For Scale-Up)
Causality: For multi-gram syntheses, chromatography becomes solvent-intensive and inefficient. Recrystallization exploits the differential solubility of the target molecule in protic solvents to achieve high purity.
-
Dissolution: Suspend the crude solid in a minimum amount of boiling ethanol.
-
Cloud Point: Slowly add distilled water dropwise to the boiling solution until it becomes slightly cloudy, indicating the solubility limit has been reached.
-
Crystallization (Self-Validating Step): Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours. Validation: The formation of distinct, needle-like white crystals confirms the exclusion of amorphous impurities.
-
Filtration: Filter the crystals via vacuum filtration and wash with a minimum volume of ice-cold aqueous ethanol.
Purification Workflow Visualization
Workflow for the downstream purification of 4-iodo-1-phenyl-1H-pyrazole reaction mixtures.
References
-
Peglow, T. J., et al. "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions". PubMed / Chem Asian J.[Link]
-
Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions". RSC Advances (The Royal Society of Chemistry). [Link]
-
Notz, W., et al. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
- 1. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of 4-Iodo-1-phenyl-1H-pyrazole
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-iodo-1-phenyl-1H-pyrazole. The synthesis of 4-substituted phenylpyrazoles is a cornerstone in medicinal chemistry and drug discovery, with the pyrazole scaffold being a privileged structure in numerous biologically active compounds.[1] While the Suzuki-Miyaura coupling is a powerful and versatile method for forming the requisite C-C bonds, achieving high yields with heteroaryl halides like 4-iodo-1-phenyl-1H-pyrazole can present unique challenges.[2][3]
This guide is structured as a series of questions and answers to directly address the common pitfalls and complex issues encountered during this specific transformation. We will move from foundational problems to more nuanced side reactions, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Section 1: Foundational Troubleshooting - The Core Parameters
Q1: My reaction has resulted in a very low yield or has failed completely. What are the first and most critical parameters I should investigate?
A1: When a Suzuki-Miyaura reaction fails, the issue can almost always be traced back to one of four interdependent core parameters: the palladium catalyst/ligand system, the base, the solvent, and the temperature. The high reactivity of the carbon-iodine bond in your substrate makes it an excellent candidate for oxidative addition, but the electronics of the N-phenylpyrazole ring introduce complexities that require careful optimization.[1][2]
-
Catalyst & Ligand System: The choice of catalyst is paramount.[1] While a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, N-heterocyclic substrates often benefit from more sophisticated systems.[1] The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[4][5] To overcome this, consider using a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand. Ligands like SPhos and XPhos are specifically designed to accelerate both the oxidative addition and the reductive elimination steps, which can be crucial for challenging substrates.[1][2]
-
Base Selection: The base is not merely a spectator; it is a critical reagent in the transmetalation step, activating the boronic acid to form a more nucleophilic "ate" complex.[3][6][7] For this substrate, inorganic bases are generally preferred.
-
Carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃): These are excellent starting points. Cesium carbonate is often highly effective due to its high solubility in organic solvents.[1]
-
Phosphates (e.g., K₃PO₄): This is another strong contender and can be particularly effective when other bases fail.[1] The strength and nature of the base can profoundly impact the reaction rate and the prevalence of side reactions like dehalogenation.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common choices include:
-
Temperature: Suzuki couplings are often heat-dependent. A common starting point is 80-100 °C.[7][9] If the reaction is sluggish, a modest increase in temperature can significantly improve the rate.[4] However, be aware that excessive heat can accelerate side reactions, particularly the decomposition of the boronic acid.[10]
Section 2: Unmasking Predominant Side Reactions
Q2: My primary observable byproduct is 1-phenyl-1H-pyrazole, where the iodine has been replaced by hydrogen. What is causing this dehalogenation, and how can I prevent it?
A2: This is a classic and frequently encountered side reaction known as hydrodehalogenation. It is particularly common with reactive aryl iodides like your substrate.[4] The mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the interaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with your substrate's intermediate to produce the undesired dehalogenated product (Ar-H) instead of the coupled product (Ar-Ar').[4][11]
Strategies to Minimize Dehalogenation:
-
Optimize the Ligand: This is your most powerful tool. Switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand) can accelerate the desired reductive elimination of the cross-coupled product, making it outcompete the dehalogenation pathway.[4]
-
Re-evaluate the Base: Strong bases can sometimes promote the formation of Pd-H species. If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Change the Solvent: Avoid alcohol-based solvents, as they can be a direct source of the hydride. Stick to aprotic solvents like dioxane, THF, or toluene.[4]
-
Switch the Halogen (If Possible): While your starting material is an iodide, it's worth noting for future experimental design that bromo- and chloro-derivatives of aminopyrazoles have been shown to be superior substrates, precisely because they have a reduced propensity for dehalogenation.[12]
Q3: My TLC/LC-MS shows significant boronic acid homocoupling (Ar'-Ar'). Why is this occurring?
A3: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[11] During this process, two molecules of the boronic acid couple together, and Pd(II) is reduced to the active Pd(0). If your reaction is not properly deoxygenated, this can become a significant competing pathway.
Mitigation Strategies:
-
Rigorous Degassing: This is non-negotiable. Before heating, you must thoroughly degas your reaction mixture to remove dissolved oxygen. The "freeze-pump-thaw" method is highly effective, or you can sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[8] Ensure the reaction is then maintained under a positive pressure of inert gas throughout.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway.[13]
Section 3: Experimental Protocols & Data
To systematically troubleshoot your reaction, a screening approach is often the most efficient. Below is a general protocol for screening key parameters.
Protocol 1: Screening Reaction Conditions
This protocol is designed to be run in parallel in a multi-well reaction block or in individual vials to test different catalysts, ligands, and bases simultaneously.
-
Preparation: In an array of reaction vials, add 4-iodo-1-phenyl-1H-pyrazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Base Addition: To each designated vial, add the base to be screened (2.0 equiv) (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Catalyst/Ligand Addition: In separate vials, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial.
-
Inert Atmosphere: Seal the vials and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reaction: Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C) and stir for 6-12 hours.[1]
-
Monitoring & Analysis: Monitor the reactions by TLC or LC-MS.[1][14] After completion, perform an aqueous workup, extract with an organic solvent, and analyze the crude yields to identify the optimal conditions.[1][7]
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting points for your optimization experiments.
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Aryl Halide | 4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv) | The C-I bond is highly reactive, favoring oxidative addition but increasing the risk of dehalogenation.[4] |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv) | Ensure high purity. Boronic acids can degrade; use of boronic esters (e.g., pinacol esters) can improve stability.[11] |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ requires a ligand. Pd(PPh₃)₄ can be used directly but may be less effective for this substrate.[1][2] |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands are often essential for coupling N-heterocycles to prevent catalyst inhibition and side reactions.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 2.5 equiv) | Crucial for activating the boronic acid. The choice can significantly impact yield and side product formation.[1][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Aprotic solvents are preferred to minimize dehalogenation. Water is often required to dissolve the inorganic base.[1][4] |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rates but can also accelerate decomposition of reagents.[2][15] |
Section 4: Visualizing the Process
Understanding the fundamental mechanism and having a logical troubleshooting workflow are key to success.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: A decision tree to diagnose and resolve common issues leading to low product yields.
References
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
-
Molecules. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Semantic Scholar. (2021, June 2).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
-
PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
The Journal of Organic Chemistry (ACS Publications). (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
Sources
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Preventing deiodination side reactions in pyrazole cross-coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in palladium-catalyzed cross-coupling reactions: the prevention of deiodination side reactions when using iodo-pyrazole substrates. As your dedicated application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your syntheses.
Introduction: The Deiodination Challenge
Iodo-pyrazoles are highly valuable building blocks in medicinal chemistry due to the reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] However, this high reactivity is a double-edged sword. The C-I bond is also susceptible to a competing side reaction: hydrodeiodination (or simply, deiodination), where the iodine atom is replaced by a hydrogen atom. This byproduct consumes the starting material, complicates purification, and ultimately lowers the yield of the desired coupled product.[2]
This guide is structured to help you diagnose the root causes of deiodination and implement effective preventative strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding deiodination in pyrazole cross-coupling.
Q1: What is deiodination and why is it a problem with iodo-pyrazoles?
A1: Deiodination is an undesired side reaction where the iodine substituent on your pyrazole is replaced by a hydrogen atom, leading to a "reduced" pyrazole byproduct. This is particularly problematic for iodo-pyrazoles because the carbon-iodine bond is the most reactive among halogens (I > Br > Cl) for both the desired cross-coupling and the undesired deiodination.[1] Pyrazoles, being electron-deficient heteroaromatics, are inherently more susceptible to this side reaction. This unwanted reaction reduces the yield of your target molecule and introduces a significant impurity that can be difficult to separate.
Q2: What is the primary mechanism behind deiodination?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can reductively eliminate with the pyrazole group bound to the palladium, transferring a hydrogen atom to the pyrazole ring and regenerating the Pd(0) catalyst. This pathway competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling reaction.
Q3: Where does the hydride for the Pd-H species come from?
A3: The hydride can originate from several sources in your reaction mixture:
-
Bases: Strong alkoxide bases can undergo β-hydride elimination.
-
Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.
-
Reagents: Impurities in reagents or the organometallic coupling partner itself can sometimes contribute.
Understanding the origin of the hydride is the first step in troubleshooting the problem.
Q4: My iodo-pyrazole starting material is being consumed, but I'm not getting my desired product or the deiodinated byproduct. What could be happening?
A4: If your starting material is consumed without forming the expected products, consider the possibility of catalyst inhibition or decomposition. The pyrazole ring itself, especially if it has an unprotected N-H group, can act as a ligand and coordinate to the palladium center.[2] This can lead to the formation of inactive catalyst species or even polymerization of the pyrazole starting material, effectively shutting down the catalytic cycle.[2] Protecting the pyrazole N-H is a common strategy to prevent this.[2]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying and solving deiodination issues in your experiments.
Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling of a 4-iodo-pyrazole with an arylboronic acid and observe >20% of the corresponding 4-H-pyrazole byproduct by LC-MS or NMR.
Caption: Troubleshooting workflow for deiodination in Suzuki coupling.
The core issue is a kinetic competition between the desired cross-coupling pathway and the undesired deiodination pathway.
Caption: Competing catalytic pathways in Suzuki coupling.
Bulky, electron-rich ligands like SPhos and XPhos are effective because they accelerate the reductive elimination step (Pz-Pd-Ar -> Product), making the desired pathway kinetically more favorable than the deiodination route.[1]
This protocol is optimized for a challenging 4-iodo-pyrazole substrate.
Materials:
-
N-Protected 4-Iodo-pyrazole (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene and Water (10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected 4-iodo-pyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour. Avoid prolonged heating after the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Deiodination and Low Yield in Buchwald-Hartwig Amination
You are attempting to couple a primary or secondary amine with an N-protected 4-iodo-pyrazole and observe significant deiodination alongside unreacted starting materials.
Buchwald-Hartwig aminations are particularly sensitive to iodide inhibition. The iodide anion (I⁻) generated during the reaction can form stable, off-cycle palladium-iodide dimer complexes, which are catalytically less active or inactive.[3] This slows down the productive catalytic cycle, allowing more time for deiodination to occur.
-
Base Choice is Critical: Strong bases like NaOtBu are commonly used but can also be a primary source of Pd-H species.
-
Solvent Effects: The solubility of the iodide byproduct salt is a key factor. In polar aprotic solvents like dioxane, the iodide salt can remain in solution and inhibit the catalyst. In less polar solvents like toluene, the salt may precipitate, removing the inhibitor from the reaction medium.[3][4]
| Parameter | Standard Condition | Optimized for Iodo-pyrazoles | Rationale |
| Catalyst | Pd₂(dba)₃ / Ligand | G3/G4 Precatalyst / BrettPhos or RuPhos | Precatalysts ensure efficient generation of active Pd(0).[4] BrettPhos/RuPhos are highly active for C-N coupling. |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases are less prone to generating Pd-H species.[5] |
| Solvent | Dioxane or THF | Toluene | Promotes precipitation of inhibitory iodide salts, maintaining catalyst activity.[3] |
| Temperature | 100-110 °C | 80-100 °C | Lower temperature minimizes side reactions while maintaining a reasonable rate. |
Materials:
-
N-Protected 4-Iodo-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, charge a vial with the N-protected 4-iodo-pyrazole, BrettPhos Pd G3 precatalyst, and K₃PO₄.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated block at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water, dry, and concentrate. Purify by column chromatography.
Issue 3: Deiodination and Alkyne Homocoupling in Sonogashira Coupling
You are coupling a terminal alkyne with an N-protected iodo-pyrazole and observe both the deiodinated pyrazole and the alkyne homocoupling (Glaser coupling) byproduct.
The traditional Sonogashira reaction uses a copper(I) co-catalyst, which is highly effective but also promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[6][7] This side reaction consumes the alkyne and can complicate the overall reaction. Deiodination can occur concurrently due to the standard reasons (base, solvent, etc.). The most effective strategy to address both issues is to use a copper-free Sonogashira protocol.[6][8]
Materials:
-
N-Protected 4-Iodo-pyrazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask and inert gas setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 4-iodo-pyrazole and Pd(PPh₃)₂Cl₂.
-
Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[8]
References
-
Khlebnikov, V. (2022). Response to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?". ResearchGate. [Link]
-
Anderson, K. W., et al. (2009). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. Journal of the American Chemical Society. [Link]
-
Venkataraman, D., et al. (1997). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Remediation of Iodine Impurities in Pyrazole Synthesis
Welcome to the Technical Support Center. The electrophilic iodination of pyrazoles (e.g., using
Workflow for the biphasic removal of iodine impurities from pyrazole syntheses.
Section 1: Troubleshooting & Diagnostic FAQs
Q1: Why does my pyrazole product retain a stubborn yellow/brown color even after a standard sodium thiosulfate wash? Causality & Logic: Pyrazoles can coordinate with elemental iodine or triiodide, forming stable charge-transfer complexes that resist rapid biphasic extraction. If you simply shake the mixture in a separatory funnel for 30 seconds, the biphasic mass transfer is insufficient to break these complexes. Solution: Instead of a brief shake, transfer the biphasic mixture (organic solvent and aqueous thiosulfate) to an Erlenmeyer flask and stir vigorously with a magnetic stir bar for 10–15 minutes[2]. This extended contact time ensures complete destruction of the halogen molecules and liberates the pyrazole into the organic phase.
Q2: I scaled up my reaction, and the sodium thiosulfate quench did nothing. The iodine color persists. What went wrong?
Causality & Logic: Sodium thiosulfate (
Q3: Are there alternatives to sodium thiosulfate for iodine removal?
Solution: Yes. Aqueous sodium bisulfite (
Section 2: Reagent Selection Data
To optimize your workup, select the appropriate reducing agent based on the pH tolerance and basicity of your specific pyrazole derivative.
| Reducing Agent | Chemical Formula | Primary Byproducts | Optimal pH Range | Mechanistic Pros & Cons |
| Sodium Thiosulfate | 5.0 - 8.0 | Pro: Highly efficient and cost-effective.Con: Disproportionates to solid sulfur at pH < 4. | ||
| Sodium Bisulfite | 3.0 - 5.0 | Pro: Extremely rapid reduction kinetics[6].Con: Low pH may protonate highly basic pyrazoles. | ||
| Ascorbic Acid | 2.0 - 6.0 | Pro: Mild, organic-compatible reducing agent.Con: Leaves organic byproducts requiring further washing. |
Section 3: Validated Experimental Protocol
Optimized Biphasic Quench for Complexed Pyrazoles This self-validating protocol ensures complete iodine removal while preventing pyrazole protonation and product loss.
-
Dilution: Dilute the crude pyrazole reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of
. This reduces the viscosity of the organic layer and improves the interfacial surface area. -
Buffer & Quench Preparation: Prepare a fresh aqueous solution containing 10% (w/v) sodium thiosulfate and 5% (w/v) sodium bicarbonate[5].
-
Vigorous Biphasic Stirring: Transfer the organic mixture and the aqueous quench solution (1:1 v/v ratio) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Extended Mass Transfer: Stir vigorously at room temperature for 10–15 minutes.
-
Self-Validation Check: The organic layer must transition from dark brown/purple to pale yellow or colorless. If the color persists, add an additional 0.5 equivalents of solid
directly to the stirring mixture[2].
-
-
Phase Separation: Transfer the emulsion to a separatory funnel and allow the layers to separate completely. Drain and discard the heavy aqueous layer (which now contains the water-soluble
salts). -
Secondary Wash: Wash the organic layer once with distilled water to remove residual inorganic salts, followed by a wash with saturated aqueous
(brine) to pre-dry the organic phase. -
Isolation: Dry the organic layer over anhydrous
, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude, iodine-free pyrazole product[1].
References
-
Workup: Step by Step - Department of Chemistry : University of Rochester. Available at:[Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles - PMC. Available at:[Link]
-
Removal of Iodine : r/Chempros - Reddit. Available at: [Link]
- EP3412658A1 - Processes for the manufacture of sulfur-substitued pyrazole derivatives - Google Patents.
-
Superfast Capture of Iodine from Air, Water, and Organic Solvent by Potential Dithiocarbamate-Based Organic Polymer - MDPI. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3412658A1 - Processes for the manufacture of sulfur-substitued pyrazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Stability of 4-Iodo-1-phenyl-1H-pyrazole under basic reaction conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when handling 4-Iodo-1-phenyl-1H-pyrazole (CAS: 23889-85-2) under basic conditions.
While this scaffold is a highly versatile building block for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, its C4-iodo bond and C5-proton present unique vulnerabilities. This guide will deconstruct the causality behind base-catalyzed degradation, provide quantitative compatibility data, and offer self-validating protocols to ensure your syntheses succeed.
Part 1: The Causality of Instability (The "Why")
To troubleshoot degradation, we must first understand the electronic environment of 4-iodo-1-phenyl-1H-pyrazole. The pyrazole core is electron-rich, but the highly polarizable C-I bond at the C4 position is a prime target for oxidative addition. Under basic conditions, two primary degradation pathways compete with your desired reaction:
-
Hydrodehalogenation (Deiodination) via Pd-H Species: In palladium-catalyzed couplings, strong, sterically hindered bases (such as KOtBu or NaOtBu) can inadvertently promote the formation of off-cycle palladium-hydride (Pd-H) intermediates. These hydrides often originate from the base abstracting protons from the solvent or amine substrates. The Pd-H species rapidly reduces the labile C-I bond, converting your starting material into 1-phenyl-1H-pyrazole [1, 2].
-
C5-Deprotonation and the "Halogen Dance": The proton at the C5 position of the pyrazole ring is relatively acidic due to the adjacent electronegative nitrogen and the inductive pull of the N-phenyl ring. If exposed to extremely strong bases (e.g., LDA, n-BuLi) at temperatures above -78 °C, C5 is deprotonated. The resulting carbanion triggers a "halogen dance"—an isomerization where the iodine migrates from C4 to C5 to thermodynamically stabilize the anion, ultimately leading to complex mixtures or ring degradation [3].
Reaction Pathway Visualization
Divergent reaction pathways of 4-iodo-1-phenyl-1H-pyrazole under varying basic conditions.
Part 2: Quantitative Data on Base Compatibility
The choice of base is the single most critical variable when working with 4-iodopyrazoles. The table below summarizes the compatibility of this scaffold with common bases, allowing you to select the optimal reagent for your workflow.
| Base Type | Approx. pKa (in H₂O) | Compatibility | Primary Side Reaction | Recommended Application |
| K₂CO₃ / Na₂CO₃ | 10.3 | High | None observed at ≤100 °C | Suzuki-Miyaura, Sonogashira |
| Cs₂CO₃ | 10.3 (High solubility) | High | Trace deiodination if >110 °C | Suzuki (Sterically hindered) |
| K₃PO₄ | 12.3 | High | Trace deiodination | Buchwald-Hartwig Amination |
| KOtBu / NaOtBu | 17.0 | Low | Hydrodehalogenation (Rapid) | Not recommended[2] |
| LDA / n-BuLi | 36.0 - 50.0 | Incompatible | C5-Deprotonation / Halogen Dance | Cryogenic Lithiation (-78 °C) only |
Part 3: FAQs & Troubleshooting Guides
Q1: I attempted a Buchwald-Hartwig amination using KOtBu. TLC shows full consumption of 4-iodo-1-phenyl-1H-pyrazole, but NMR shows no product. Where did my starting material go? A: Your substrate underwent complete hydrodehalogenation. Strong bases like KOtBu facilitate the formation of Pd-H species, stripping the iodine to form 1-phenyl-1H-pyrazole [2]. This byproduct is highly soluble in organic solvents, lacks the strong UV absorbance of the iodo-precursor, and is frequently lost during aqueous workup or misidentified as a solvent front on TLC. Fix: Switch your base to K₃PO₄ or Cs₂CO₃, and ensure your solvents are strictly degassed to prevent off-cycle catalyst degradation [1].
Q2: Can I perform a Nucleophilic Aromatic Substitution (S_NAr) on the iodo group using a strong alkoxide base like NaOMe to form an ether? A: No. The C4 position of the pyrazole ring is inherently electron-rich (a π-excessive heterocycle). It is highly resistant to S_NAr attack. Strong alkoxides will simply act as bases, either doing nothing until quenched or slowly degrading the ring at high temperatures. To form a C-O bond, you must use a Copper-catalyzed Ullmann-type coupling (e.g., CuI, 1,10-phenanthroline, Cs₂CO₃) [4].
Q3: My Suzuki coupling with K₂CO₃ is stalling at 50% conversion. Can I increase the temperature to 120 °C? A: Proceed with caution. While K₂CO₃ is a mild base, pushing the temperature above 100 °C in aqueous mixtures (like Dioxane/H₂O) increases the rate of hydrolytic deiodination. Instead of increasing temperature, optimize the catalytic cycle: switch to a more active, sterically demanding ligand (e.g., XPhos or dppf) to accelerate the oxidative addition step at 80 °C.
Part 4: Self-Validating Protocol: Base-Optimized Suzuki Coupling
To ensure trustworthiness, this protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios at designated checkpoints, you can definitively prove whether your base conditions are preserving or destroying the pyrazole core.
Objective: Cross-coupling of 4-iodo-1-phenyl-1H-pyrazole with an arylboronic acid while suppressing hydrodehalogenation.
Reagents:
-
4-Iodo-1-phenyl-1H-pyrazole (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv) - Chosen specifically to prevent Pd-H formation.
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 4-iodo-1-phenyl-1H-pyrazole, arylboronic acid, and K₂CO₃.
-
Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen reacts with phosphine ligands to form phosphine oxides, forcing the Pd catalyst into off-cycle pathways that favor deiodination.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
-
Heating: Heat the reaction mixture to 80 °C. Do not exceed 90 °C.
-
Validation Checkpoint (2 Hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
System Validation: Look for the desired product mass[M+H]⁺. Crucially, extract the ion chromatogram for m/z 145.0 (the mass of 1-phenyl-1H-pyrazole). If the m/z 145 peak integrates to >5% relative to the product, your solvent is insufficiently degassed, or your boronic acid is undergoing protodeboronation and transferring a proton to the Pd center.
-
-
Workup: Once starting material is consumed, cool to room temperature. Dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
References
-
Khlebnikov, V., et al. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate Discussions (2022). Available at:[Link]
-
Hori, M., et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI Molecules (2020). Available at:[Link]
-
National Institutes of Health (PMC). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at:[Link]
Technical Support Center: Palladium Removal from Halogenated Heterocycles
Topic: Removing Palladium Residues from 4-Iodo-1-phenyl-1H-pyrazole Derivatives Ticket ID: PD-REM-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are dealing with a critical purification challenge: removing palladium (Pd) from 4-Iodo-1-phenyl-1H-pyrazole . This molecule presents a "double-bind" scenario:
-
The Pyrazole Trap: The nitrogen atoms in the pyrazole ring act as ligands, coordinating to the Pd and preventing standard washes from removing it effectively.[1]
-
The Iodine Risk: The C-I bond is labile toward oxidative addition. Aggressive scavenging conditions (high heat or strong reducing agents) can trigger hydrodehalogenation (loss of iodine) or homocoupling, destroying your scaffold.
This guide replaces generic advice with a targeted protocol designed to break the Pd-Nitrogen coordination without compromising the C-I bond.
Module 1: Diagnostic & Detection
Q: How do I accurately measure Pd levels in this specific matrix?
A: Do not rely on visual inspection. While "black particles" indicate bulk Pd(0), soluble Pd(II)-pyrazole complexes are often yellow or orange, mimicking the color of many organic intermediates.
-
Primary Method (Quantitative): ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . This is the gold standard for compliance with ICH Q3D.
-
Target Limit: <10 ppm (Oral administration, Option 1 limit) or <1 ppm (Parenteral).
-
-
Secondary Method (Qualitative): Colorimetric Spot Tests . Useful for quick checks during fraction collection but insufficient for final release.
Module 2: Scavenger Selection Strategy
Q: Which scavenger is best for pyrazoles? Charcoal or Functionalized Silica?
A: Avoid charcoal (Activated Carbon) for this specific substrate if possible.
-
Why? Charcoal acts via non-selective adsorption. It often binds the planar phenyl-pyrazole structure, leading to yield losses of 10–20%.
-
Recommendation: Use Functionalized Silica Scavengers . They act via chemical coordination (chemisorption), which is far more selective.
Q: Thiol (SH) vs. Thiourea?
A: For pyrazoles, Thiourea is often superior.
| Feature | SiliaMetS® Thiol (SH) | SiliaMetS® Thiourea |
| Mechanism | Binds Pd(0) and Pd(II). | Strong chelator for Pd(II). |
| Affinity | High. | Very High (Best for N-heterocycles). |
| Reactivity Risk | Low. | Very Low. |
| Best For | General scavenging. | Displacing Pd from Nitrogen ligands. |
The Logic: The pyrazole nitrogen is a "hard" ligand. Thiourea provides a "softer" but multidentate binding site that out-competes the pyrazole nitrogen for the Palladium center, effectively "pulling" the metal off your product.
Module 3: Experimental Protocol (The Slurry Method)
Standard Operating Procedure (SOP-PD-05)
Objective: Reduce Pd from ~500 ppm to <10 ppm without deiodination.
Materials:
-
Crude 4-Iodo-1-phenyl-1H-pyrazole (dissolved in THF or Ethyl Acetate).
-
Filter: 0.45 µm PTFE or Celite pad.
Step-by-Step:
-
Dissolution: Dissolve your crude product in a solvent that dissolves the product well but does not dissolve the silica. THF (Tetrahydrofuran) is ideal (10-20 volumes).
-
Loading Calculation:
-
The Slurry: Add the solid scavenger to the solution.
-
Incubation (Critical Step):
-
Stir at 40°C to 50°C for 4–12 hours.
-
Warning: Do NOT exceed 60°C. Higher temperatures increase the risk of the Pd inserting into the C-I bond (oxidative addition).
-
-
Filtration: Filter the suspension through a Celite pad or a fine porosity frit to remove the silica-Pd complex.
-
Wash: Wash the filter cake with 2 volumes of THF to recover any trapped product.
-
Concentration: Evaporate the solvent to yield the purified product.
Module 4: Troubleshooting & Optimization
Q: The Pd level is still >50 ppm after treatment. What now?
A: You likely have a kinetic issue or "Pd Clustering."
-
Switch Solvents: If using DCM (Dichloromethane), switch to THF or DMF. Scavenging kinetics are slower in non-polar solvents.
-
Add a Modifier: Add 1% Acetic Acid to the mixture.
Q: I see a new impurity (Des-Iodo). What happened?
A: You caused Hydrodehalogenation.
-
Cause: Active Pd(0) + Hydrogen source (trace water/solvent) + Heat.
-
Fix:
-
Lower the temperature to 25°C (Room Temp).
-
Extend the scavenging time to 16-24 hours.
-
Ensure the solvent is anhydrous.
-
Visualizations
Diagram 1: Scavenger Selection Logic
This decision tree guides you to the correct scavenger based on the oxidation state and coordinating nature of your impurity.
Caption: Logic flow for selecting the optimal scavenger based on Pd oxidation state and ligand interference.
Diagram 2: The "Safe-Scavenge" Workflow
This workflow illustrates the iterative process required to ensure both purity and yield.
Caption: Operational workflow for the "Safe-Scavenge" protocol, including a feedback loop for failed QC.
References & Authority
-
SiliCycle Inc. SiliaMetS® Metal Scavengers: User Guide & Selection Chart. (Industry standard for functionalized silica selection).
-
International Council for Harmonisation (ICH). Guideline Q3D (R1) on Elemental Impurities. (Regulatory limits for Pd).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Comparative data on Charcoal vs. Silica).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. verdeanalitica.com.br [verdeanalitica.com.br]
- 4. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
1H NMR chemical shifts of 4-Iodo-1-phenyl-1H-pyrazole vs 1-phenylpyrazole
Comparative 1H NMR Analysis and Synthesis Guide: 1-Phenyl-1H-pyrazole vs. 4-Iodo-1-phenyl-1H-pyrazole
Introduction
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-inflammatory, analgesic, and anticancer agents. Functionalization of the pyrazole ring, particularly at the C4 position, is a critical step in drug development, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to expand chemical space [1]. This guide provides an objective comparison of the 1H NMR chemical shifts between 1-phenyl-1H-pyrazole and its C4-iodinated derivative, 4-iodo-1-phenyl-1H-pyrazole, alongside a field-proven, self-validating synthetic protocol.
Mechanistic Insights: Electrophilic Aromatic Substitution at C4
The pyrazole ring is a π-excessive heterocycle. The C4 position is the most electron-rich carbon atom in the ring, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution (EAS). When 1-phenylpyrazole is subjected to iodination, the electrophile (I⁺) selectively attacks the C4 position. The adjacent nitrogen atoms (N1 and N2) inductively withdraw electron density from C3 and C5, while resonance donates electron density to C4, strictly dictating this regioselectivity [2].
Comparative 1H NMR Analysis
The structural transformation from 1-phenylpyrazole to 4-iodo-1-phenylpyrazole is elegantly captured by 1H NMR spectroscopy. The diagnostic handles are the pyrazole ring protons (H-3, H-4, H-5).
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Assignment | 1-Phenyl-1H-pyrazole (δ, ppm) | 4-Iodo-1-phenyl-1H-pyrazole (δ, ppm) | Multiplicity & Structural Change |
| H-4 (Pyrazole) | 6.45 - 6.47 (m / dd) | Absent | Disappears upon C4 iodination. |
| H-3 (Pyrazole) | 7.68 - 7.73 (m) | 7.72 (s) | Doublet/Multiplet collapses to a sharp Singlet. |
| H-5 (Pyrazole) | 7.92 - 7.93 (d, J = 2.4 Hz) | 7.96 (s) | Doublet collapses to a sharp Singlet. |
| Phenyl (ortho) | 7.68 - 7.73 (m) | 7.65 - 7.70 (m) | Negligible shift; electronically insulated. |
| Phenyl (meta) | 7.43 - 7.50 (m) | 7.40 - 7.48 (m) | Negligible shift; electronically insulated. |
| Phenyl (para) | 7.24 - 7.31 (m) | 7.30 - 7.35 (m) | Negligible shift; electronically insulated. |
Causality of Chemical Shifts
-
Loss of H-4 : The most definitive indicator of successful iodination is the complete disappearance of the highly shielded H-4 proton signal at ~6.46 ppm[1].
-
Collapse of Multiplicity : In the parent 1-phenylpyrazole, H-3 and H-5 couple with H-4, typically appearing as doublets (or overlapping multiplets) with a coupling constant of J ≈ 2.4 Hz. Upon substitution of H-4 with iodine, this vicinal coupling is abolished. Consequently, the H-3 and H-5 signals in 4-iodo-1-phenyl-1H-pyrazole collapse into sharp, distinct singlets [2].
-
Chemical Shift Perturbation : The introduction of the heavy, polarizable iodine atom exerts a "heavy atom effect" combined with inductive withdrawal. H-5 experiences a slight downfield shift (from ~7.93 to 7.96 ppm), while H-3 remains relatively stable (~7.72 ppm). The phenyl protons remain largely unaffected as they are electronically insulated from the C4 position by the pyrazole N1 atom.
Experimental Protocol: Regioselective Iodination
To ensure scientific integrity, the following protocol is designed as a self-validating system. We utilize N-iodosuccinimide (NIS) as a mild, easy-to-handle electrophilic iodine source compared to hazardous I₂/oxidant mixtures [3].
Materials:
-
1-Phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 144.2 mg)
-
N-Iodosuccinimide (NIS) (1.1 equiv, 1.1 mmol, 247.5 mg)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
-
Saturated aqueous Na₂S₂O₃ and Brine
Step-by-Step Methodology:
-
Reaction Setup : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole in anhydrous MeCN under a nitrogen atmosphere.
-
Electrophile Addition : Shield the flask from direct light using aluminum foil. Causality: Light shielding prevents homolytic cleavage of NIS, suppressing unwanted radical side reactions. Add NIS portion-wise over 5 minutes. Causality: Gradual addition prevents thermal spikes, minimizing di-halogenation or ring-opening side reactions.
-
Reaction Monitoring : Stir the mixture at room temperature (25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot will be UV-active and typically runs slightly higher (less polar) than the starting material due to the lipophilic iodine atom.
-
Quenching & Extraction : Once complete (typically 2-4 hours), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (5 mL). Causality: Thiosulfate acts as a reducing agent, converting any unreacted, hazardous electrophilic iodine species into harmless, water-soluble iodide ions. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing & Drying : Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 100% Hexanes to 90:10 Hexanes/EtOAc) to afford 4-iodo-1-phenyl-1H-pyrazole as a white solid.
-
System Validation : Dissolve 5-10 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire a 1H NMR spectrum (400 MHz). Validate the structure by strictly confirming the absence of the ~6.46 ppm signal and the emergence of two distinct pyrazole singlets at ~7.72 ppm and ~7.96 ppm.
Workflow Visualization
Fig 1: Regioselective iodination and NMR validation workflow for 1-phenylpyrazole.
References
Comparative Guide: 13C NMR Assignments for 4-Iodo-1-phenyl-1H-pyrazole
Executive Summary
This guide provides a definitive structural analysis of 4-iodo-1-phenyl-1H-pyrazole , focusing on the assignment of its Carbon-13 (
Unlike standard electronegativity trends where halogens deshield adjacent carbons (moving peaks downfield), iodine exerts a massive shielding effect , shifting the C4 signal significantly upfield (by
Structural Numbering & System Definition
To ensure accurate assignment, we utilize the standard pyrazole numbering system where the nitrogen attached to the phenyl ring is designated as N1 .
-
N1: Attached to Phenyl Ring.[1]
-
N2: Unsubstituted Nitrogen (pyridinic-like).
-
C3: Adjacent to N2.
-
C4: The site of Iodination (Top of the ring).
-
C5: Adjacent to N1.
Molecular Structure[1][2][3][4][5]
-
Formula:
-
MW: 270.07 g/mol
-
Key Feature: C-I bond at C4.
Comparative 13C NMR Data Analysis
The following table contrasts the chemical shifts of the target molecule with its direct precursor and a bromo-analog. This comparison isolates the specific electronic impact of the iodine atom.
Table 1: Chemical Shift Comparison ( , ppm in CDCl )
| Carbon Position | 1-Phenyl-1H-pyrazole (Precursor) | 4-Iodo-1-phenyl-1H-pyrazole (Target) | Shift Effect ( | Signal Type |
| C4 (Iodinated) | 107.6 | ~56.0 – 60.0 | -50 ppm (Shielding) | Quaternary (C-I) |
| C5 (adj. to N1) | 126.8 | 131.5 | +4.7 ppm (Deshielding) | CH |
| C3 (adj. to N2) | 141.2 | 144.8 | +3.6 ppm (Deshielding) | CH |
| Ph-Ipso (C1') | 139.9 | 139.5 | -0.4 ppm | Quaternary |
| Ph-Ortho (C2'/6') | 119.2 | 119.5 | +0.3 ppm | CH |
| Ph-Meta (C3'/5') | 129.4 | 129.6 | +0.2 ppm | CH |
| Ph-Para (C4') | 126.5 | 127.0 | +0.5 ppm | CH |
Critical Observation: The C4 carbon does not appear in the typical aromatic region (110–140 ppm). Due to the Heavy Atom on Light Atom (HALA) effect, the large electron cloud of Iodine causes relativistic spin-orbit coupling, shielding the attached Carbon nucleus and pushing the signal upfield to ~58 ppm .
Mechanistic Insight: The Heavy Atom Effect
Researchers often misassign the C4-I peak as a solvent impurity or an aliphatic contaminant because it appears in the 50–60 ppm range.
Why does Iodine Shield C4?
-
Spin-Orbit Coupling: Iodine is a heavy nucleus with significant spin-orbit coupling. This relativistic effect propagates to the attached carbon (C4) via the bonding electrons.
-
Inverse Electronegativity Trend: While F, Cl, and Br are electronegative and deshield the carbon (downfield shift), Iodine's polarizability and spin-orbit effects dominate, causing a net shielding (upfield shift).
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the peaks, distinguishing the C4 anomaly.
Figure 1: Decision tree for assigning 13C NMR signals in iodinated heterocycles, highlighting the distinct path for the C4-I carbon.
Experimental Synthesis & Validation Protocol
To verify these assignments, the following protocol yields high-purity 4-iodo-1-phenyl-1H-pyrazole. This method uses Ceric Ammonium Nitrate (CAN) as an oxidant, which is superior to simple I
Reagents
-
Substrate: 1-Phenyl-1H-pyrazole (1.0 equiv)
-
Iodine Source: I
(0.6 equiv) -
Oxidant: Ceric Ammonium Nitrate (CAN) (0.6 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation: Dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in MeCN (5 mL).
-
Addition: Add I
(152 mg, 0.6 mmol) followed by CAN (329 mg, 0.6 mmol). -
Reaction: Stir the mixture at 80 °C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, and a new spot (Rf ~0.7) will appear.
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated Na
S O (Sodium Thiosulfate) to remove excess iodine (organic layer turns from purple to yellow/clear). -
Workup: Wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Oxidative iodination workflow using the CAN/I2 system for high regioselectivity.
Validation of C3 vs. C5 Assignment
Distinguishing C3 from C5 is the second most common error.
-
C3 (144.8 ppm): This carbon is adjacent to N2. In the HMBC spectrum, it typically shows a strong cross-peak to the pyrazole proton at position 5 (if unsubstituted) or weak long-range coupling.
-
C5 (131.5 ppm): This carbon is adjacent to N1 (which bears the phenyl). It is shielded relative to C3 due to the steric compression and electronic influence of the N-Phenyl ring.
-
HMBC Proof: The protons of the Phenyl ring (Ortho position) will show a strong 3-bond coupling (
) to C5 , but not to C3. This is the definitive method to distinguish them.
References
-
Synthesis & Iodination Protocols
-
Rodríguez-Franco, M. I., et al. "Regioselective Iodination of Pyrazoles."[2] Journal of Organic Chemistry. (Methodology for CAN/I2 iodination).
-
(General protocols for pyrazole iodination).
-
-
NMR Data & Heavy Atom Effect
-
Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1999. Link (Base values for pyrazoles).
-
Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides." RSC Advances, 2015. Link (Provides specific C4-I shift data ~55 ppm for analogs).
- Pyykkö, P. "Relativistic effects in structural chemistry." Chemical Reviews, 1988. (Theoretical basis for Iodine shielding).
-
Sources
Reactivity Comparison: 4-Iodo vs. 4-Bromo-1-phenyl-1H-pyrazole
Executive Summary
In the structural optimization of 1-phenyl-1H-pyrazole derivatives—a scaffold ubiquitous in p38 MAP kinase inhibitors and agrochemicals—the choice between the 4-iodo and 4-bromo congeners is often treated as a simple matter of cost versus reactivity. The conventional wisdom dictates that the iodo-derivative is invariably more reactive due to a weaker C–X bond.
However, experimental evidence reveals a more nuanced reality. While 4-iodo-1-phenyl-1H-pyrazole is the superior electrophile for Sonogashira and mild Suzuki couplings, 4-bromo-1-phenyl-1H-pyrazole emerges as the preferred substrate for specific Buchwald-Hartwig aminations and lithium-halogen exchange reactions due to superior stability and unique catalytic compatibilities.
This guide objectively compares these two building blocks, providing data-driven decision pathways for medicinal chemists.
Fundamental Properties & Mechanistic Basis[1][2]
The reactivity difference is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond at the pyrazole C4 position.
| Feature | 4-Iodo-1-phenyl-1H-pyrazole | 4-Bromo-1-phenyl-1H-pyrazole | Impact on Reactivity |
| C–X BDE | ~65 kcal/mol | ~81 kcal/mol | Iodo undergoes oxidative addition (OA) significantly faster, often at room temperature. |
| C–X Bond Length | ~2.08 Å | ~1.88 Å | Iodo creates less steric congestion, allowing bulky ligands (e.g., substituted phosphines) easier access. |
| Polarizability | High (Soft) | Moderate (Harder) | Iodo is more susceptible to soft nucleophiles and metal centers (Pd⁰, Cuᴵ). |
| Lithiation Rate | Extremely Fast | Fast | Bromo allows for better control at -78°C; Iodo can lead to Wurtz-type homocoupling or scrambling if not strictly controlled. |
Electronic Context: The 1-Phenyl Effect
The N-phenyl group withdraws electron density from the pyrazole ring via induction, making the C4 position moderately electron-deficient compared to N-alkyl pyrazoles. This activates both substrates toward oxidative addition but makes the 4-bromo derivative sufficiently reactive for most Pd-catalyzed cycles without requiring the "overkill" reactivity of the iodide, provided the correct ligand is used.
Head-to-Head Reaction Performance
A. Suzuki-Miyaura Coupling[3]
-
Winner: 4-Iodo (for mild conditions), 4-Bromo (for scalability/cost).
-
Observation: The 4-iodo variant couples with aryl boronic acids under mild conditions (aqueous solvents, weak bases like Na₂CO₃) often without requiring specialized phosphine ligands. The 4-bromo variant typically requires elevated temperatures (refluxing DME/toluene) or active ligands (SPhos, XPhos) to achieve full conversion.
B. Sonogashira Coupling[4][5][6]
-
Winner: 4-Iodo (Definitive).
-
Data: 4-Iodo-1-phenylpyrazole couples with terminal alkynes at room temperature or mild heating (40–60°C) using standard PdCl₂(PPh₃)₂/CuI systems.
-
Limitation: The 4-bromo analog is notoriously sluggish in Sonogashira couplings, often requiring temperatures >90°C, which promotes alkyne homocoupling (Glaser) side reactions.
C. Buchwald-Hartwig Amination[3]
-
Winner: Nuanced (Bromo for Pd-catalyzed bulky amines; Iodo for Cu-catalyzed aliphatic amines).
-
Critical Insight: Contrary to general trends, 4-bromo -1-tritylpyrazole (a close analog) has been shown to be more effective than the iodo-derivative in Pd(dba)₂-catalyzed couplings with amines lacking
-hydrogens (e.g., anilines) when using bulky ligands like tBuDavePhos . The iodo-derivative can suffer from dehalogenation or catalyst poisoning (iodide inhibition) in these specific cycles.[1] Conversely, for copper-catalyzed aminations, the 4-iodo substrate is required for efficient conversion.
D. Metal-Halogen Exchange (Lithiation)
-
Winner: 4-Bromo .
-
Reasoning: While C–I bonds exchange faster, 4-iodo-1-phenylpyrazole is prone to "scrambling" (where the generated aryl lithium attacks unreacted aryl iodide). The 4-bromo derivative undergoes clean Li–Br exchange with n-BuLi at -78°C, forming the stable 4-lithio species which can be trapped with electrophiles (DMF, CO₂, etc.) in high yield.
Decision Matrix & Workflow
Caption: Decision tree for selecting the optimal halogenated 1-phenylpyrazole precursor based on reaction type.
Experimental Protocols
Protocol A: Mild Sonogashira Coupling (Using 4-Iodo)
Target: Synthesis of 4-(phenylethynyl)-1-phenyl-1H-pyrazole
Rationale: The C–I bond weakness allows this reaction to proceed without high heat, preserving the alkyne from degradation.
-
Setup: Charge a dry Schlenk flask with 4-iodo-1-phenyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Solvent: Add degassed THF or DMF (0.2 M concentration).
-
Reagents: Add triethylamine (2.0 equiv) followed by phenylacetylene (1.2 equiv).
-
Reaction: Stir at Room Temperature for 4–6 hours. (Note: If using the 4-bromo analog, heating to 90°C would be required, likely reducing yield).
-
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper, dry over MgSO₄, and concentrate.
-
Validation: The appearance of the alkyne stretch (~2200 cm⁻¹) in IR and disappearance of the C–I signal in ¹³C NMR (~60–70 ppm range).
Protocol B: Regioselective Lithiation/Formylation (Using 4-Bromo)
Target: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
Rationale: The 4-bromo derivative provides a "Goldilocks" reactivity—fast enough to exchange with n-BuLi at -78°C, but stable enough to avoid scrambling before the electrophile is added.
-
Setup: Flame-dry a flask and flush with Argon. Dissolve 4-bromo-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous THF.
-
Exchange: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Incubation: Stir at -78°C for 30 minutes. (The solution typically turns yellow/orange).
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise.
-
Hydrolysis: Allow to warm to 0°C, then quench with sat. NH₄Cl.
-
Yield Expectation: 70–85%. The 4-iodo analog often yields <60% due to side reactions during the lithiation step.
Comparative Data Summary
| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Typical Yield | Ref |
| Suzuki | 4-Iodo | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | 85–95% | [1] |
| Suzuki | 4-Bromo | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, Reflux | 60–80% | [1] |
| Sonogashira | 4-Iodo | PdCl₂(PPh₃)₂, CuI | THF, RT | 90–96% | [2] |
| Sonogashira | 4-Bromo | PdCl₂(PPh₃)₂, CuI | DMF, 100°C | 40–60% | [2] |
| Amination (Pd) | 4-Bromo | Pd(dba)₂, tBuDavePhos | Toluene, 100°C | 75–88% | [3] |
| Amination (Cu) | 4-Iodo | CuI, Ligand | DMSO, 110°C | 60–70% | [3] |
References
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Hu, J. T., et al. (2014). Chinese Chemical Letters. Context: Demonstrates high yields of 4-iodo-1-methylpyrazole couplings and comparative ease vs bromo analogs.
-
Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Source: BenchChem Technical Guides (2025). Context: Establishes the general kinetic superiority of Iodo over Bromo in Sonogashira couplings for aryl ketones/heterocycles.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: Takagi, K., et al. (2020). Molecules. Context: Provides the critical counter-intuitive data where 4-Bromo is superior in specific Pd-catalyzed aminations.
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes by Pd-catalysed cross-coupling. Source: Nedzberg, N., et al. (2011). Arkivoc. Context: Validates the lithiation/formylation protocol for 4-bromo-1-phenylpyrazole.
Sources
Definitive Guide: Infrared (IR) & Raman Analysis of the C-I Bond in Pyrazoles
Executive Summary
In the high-stakes arena of medicinal chemistry, iodinated pyrazoles (e.g., 4-iodopyrazole) are critical pharmacophores and intermediates for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). However, validating the integrity of the Carbon-Iodine (C-I) bond presents a specific analytical challenge. Unlike Carbon-Bromine or Carbon-Chlorine bonds, the C-I stretch occurs at the extreme lower end of the "fingerprint region" (typically 480–650 cm⁻¹), often falling into the noise floor or cutoff region of standard Mid-IR spectrophotometers.
This guide provides a comparative technical analysis of detecting this elusive moiety, contrasting standard FT-IR with Far-IR and Raman spectroscopy. It includes a self-validating experimental protocol for synthesizing and characterizing 4-iodopyrazole, designed for senior researchers requiring definitive structural confirmation.
Part 1: The Physics of the C-I Signature
To accurately analyze the C-I bond, one must understand the vibrational physics governing its frequency. The vibrational frequency (
Where:
-
(Force Constant): The C-I bond is weaker (
mdyn/Å) than C-H or C-N bonds. -
(Reduced Mass): Iodine is heavy (126.9 amu). A large
significantly lowers the frequency.
The Result: The C-I stretching vibration (
-
Standard Mid-IR Cutoff: Most KBr splitters cut off at 400 cm⁻¹ or 600 cm⁻¹, often obscuring the peak.
-
Signal Intensity: The C-I bond is less polar than C-F or C-Cl, resulting in a weak to medium dipole change (IR intensity) but a very strong polarizability change (Raman intensity).
Part 2: Comparative Analysis of Analytical Modalities
For a definitive assignment of the C-I bond in pyrazoles, reliance on a single modality is often insufficient. The following table compares the efficacy of available techniques.
Table 1: Analytical Performance Matrix for C-I Detection
| Feature | Standard Mid-IR (FT-IR) | Far-IR (Terahertz) | Raman Spectroscopy | DFT Computation |
| Spectral Range | 4000 – 400 cm⁻¹ | 700 – 30 cm⁻¹ | 4000 – 50 cm⁻¹ (Stokes) | N/A (Predictive) |
| C-I Sensitivity | Low/Risk (May be cut off) | High (Direct observation) | Excellent (High polarizability) | Essential (Assignment) |
| Selection Rule | Dipole Moment Change | Dipole Moment Change | Polarizability Change | N/A |
| Interference | High (Ring deformations) | Low | Fluorescence (if impure) | Basis set dependency |
| Sample Prep | KBr Pellet / ATR | Polyethylene Pellet | Neat Solid / Liquid | In silico |
| Verdict | Screening only | Gold Standard for IR | Best for Confirmation | Required for Validation |
Part 3: Experimental Protocol
Synthesis and Characterization of 4-Iodopyrazole
Objective: Synthesize 4-iodopyrazole and validate the C-I bond using a multi-modal spectroscopic approach. Safety: Iodine is corrosive; pyrazoles may be bioactive. Work in a fume hood.
Phase A: Synthesis (Electrophilic Iodination)
Methodology adapted from environmentally benign protocols (I₂/H₂O₂).
-
Reaction Setup:
-
Dissolve Pyrazole (1.0 eq) in water (suspension).
-
Add Iodine (I₂, 0.5 eq) .
-
Slowly add Hydrogen Peroxide (H₂O₂, 30% aq, 0.6 eq) dropwise at room temperature.
-
Mechanism:[1] In situ generation of hypoiodous acid (HOI) or iodonium species (
).
-
-
Monitoring:
-
Stir at RT for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the pyrazole spot.
-
-
Workup:
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with saturated Sodium Thiosulfate (
) to remove unreacted iodine (color change from brown to yellow/clear). -
Dry over Anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel).
-
Phase B: Spectroscopic Validation Workflow
The following diagram illustrates the logical flow for confirming the C-I bond, distinguishing it from ring breathing modes.
Caption: Figure 1. Integrated workflow for the synthesis and spectroscopic validation of iodopyrazoles, emphasizing the necessity of Raman confirmation for the C-I bond.
Part 4: Data Interpretation & Validation
Distinguishing the C-I Stretch from Ring Deformation
A common pitfall is misidentifying the pyrazole ring "breathing" mode (approx. 600–650 cm⁻¹) as the C-I stretch.
Diagnostic Criteria:
-
Raman Intensity:
-
C-I Stretch: Very Strong (vs) in Raman due to the "soft" iodine electron cloud.
-
Ring Deformation: Medium (m) in Raman.
-
-
Isotopic Shift (Theory):
-
The C-I stretch is highly sensitive to the mass of the halogen. If you compare 4-bromopyrazole vs. 4-iodopyrazole:
-
C-Br: ~600–700 cm⁻¹
-
C-I: Shifts significantly lower (~500–600 cm⁻¹).
-
-
Ring deformations shift much less upon halogen substitution.
-
Reference Data (Typical Values)
- : 3100–3200 cm⁻¹ (Broad, H-bonded)
- Ring: 1500–1550 cm⁻¹[2]
- : 610–640 cm⁻¹ (Often appears as a shoulder or weak band in IR, distinct strong band in Raman). Note: Exact position depends on solvent and H-bonding state.
Caption: Figure 2. Logic gate for distinguishing C-I stretching vibrations from heteroaromatic ring deformations using comparative intensity analysis.
References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025).[3] Retrieved from
-
National Institute of Standards and Technology (NIST). Tables of Molecular Vibrational Frequencies. Retrieved from
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Fingerprint Region Analysis. (2025).[3] Retrieved from
-
Royal Society of Chemistry. Vibrational Assignment for Pyrazole and Derivatives. J. Chem. Soc. B. Retrieved from
-
Der Pharma Chemica. Molecular Structure, Vibrational Spectra and Theoretical HOMO-LUMO Analysis of Pyrazole Derivatives. (2016).[1][2] Retrieved from
-
Edinburgh Instruments. Infrared or Raman Spectroscopy? A Comparative Guide. (2023).[4][5] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry (MS) fragmentation pattern of 4-Iodo-1-phenyl-1H-pyrazole
Diagnostic Fragmentation, Halogen-Specific Pathways, and Analog Differentiation
Executive Summary & Technical Context
In the realm of heterocyclic chemistry, 4-Iodo-1-phenyl-1H-pyrazole serves as a critical scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its purity and structural integrity are paramount, as the C-I bond is designed to be labile under catalytic conditions.
This guide provides a definitive mass spectrometric (MS) analysis of this compound, contrasting it with its non-halogenated (1-phenylpyrazole) and brominated (4-bromo-1-phenylpyrazole) analogs. The focus is on the diagnostic utility of the C-I bond cleavage and the unique isotopic signature (or lack thereof) that distinguishes it from other halo-pyrazoles.
Key Diagnostic Features[1][2][3][4][5]
-
Molecular Ion (
): m/z 270 (Base peak or high intensity). -
Isotopic Signature: Singlet peak (Iodine is monoisotopic
), unlike the doublet seen in brominated analogs. -
Primary Fragmentation: Facile homolytic cleavage of the C-I bond yielding the [M-I]
cation at m/z 143.
Theoretical Framework: The "Iodine Effect"
The fragmentation behavior of 4-iodo-1-phenyl-1H-pyrazole is governed by the relative weakness of the Carbon-Iodine bond compared to the pyrazole ring stability.
-
Bond Dissociation Energy (BDE): The
bond (~65 kcal/mol) is significantly weaker than the (~81 kcal/mol) or (~110 kcal/mol) bonds. -
Ionization: Under Electron Ionization (EI, 70 eV), the molecule forms a stable radical cation (
). The excess internal energy rapidly channels into the weakest bond, leading to the loss of an iodine radical ( ).
Structural Visualization
The following diagram illustrates the primary sites of ionization and subsequent cleavage.[1][2][3][4]
Figure 1: Structural vulnerability map. The C-I bond (Site A) is the kinetically favored cleavage site upon ionization.
Experimental Protocol: Self-Validating MS Workflow
To ensure reproducible data, the following protocol incorporates internal validation steps using a homologous series or a known standard.
Standardized GC-MS Conditions
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation before ionization).
-
Mass Range: 40–400 m/z.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Step-by-Step Methodology
-
Blank Run: Inject pure solvent (MeOH or DCM) to establish a baseline and ensure no iodine memory effects from previous runs.
-
System Suitability (The "Trust" Step): Inject a standard of 1-Phenylpyrazole (MW 144).
-
Acceptance Criteria: Observation of m/z 144 (M+) and m/z 77 (Phenyl+). If m/z 144 is absent, source temperature may be too high, causing total fragmentation.
-
-
Sample Injection: Inject 4-Iodo-1-phenyl-1H-pyrazole (1 µL, ~10 ppm).
-
Data Validation: Check for the absence of m/z 127 (
). In EI, Iodine is typically lost as a neutral radical ( ), so a strong peak at 127 usually indicates formation or ion-molecule reactions, which suggests a dirty source.
Comparative Fragmentation Analysis
This section objectively compares the target molecule against its direct analogs to highlight diagnostic differences.
Table 1: Spectral Fingerprint Comparison
| Feature | 4-Iodo-1-phenyl-1H-pyrazole | 4-Bromo-1-phenyl-1H-pyrazole | 1-Phenyl-1H-pyrazole |
| Molecular Weight | 270.06 | 223.08 | 144.17 |
| Parent Ion (m/z) | 270 (Strong) | 222 / 224 (1:1 ratio) | 144 (Base Peak) |
| Isotope Pattern | Singlet (Monoisotopic I) | Doublet (M, M+2 due to | Singlet |
| Primary Fragment | 143 ([M-I] | 143 ([M-Br] | 117 ([M-HCN] |
| Fragment Delta | |||
| Diagnostic Note | Clean loss of 127 Da to form the phenyl-pyrazole cation. | Distinctive "twin towers" isotope pattern at molecular ion. | Fragmentation dominated by ring opening (HCN loss). |
Analysis of the Data[1][2][4][6][7][8][10][12][13][14][15][16]
-
The Iodine Signature: Unlike the bromo-analog, which screams "halogen" via its M/M+2 doublet, the iodo-compound appears as a singlet. The "tell" is the massive mass gap between the parent (270) and the first major fragment (143).
-
Convergence: Both the Iodo and Bromo derivatives converge to the m/z 143 ion (1-phenylpyrazolyl cation). This ion is chemically identical in both spectra, serving as a confirmation of the core scaffold.
Mechanistic Pathways
The fragmentation follows a logical cascade. The weakness of the C-I bond dictates the initial step, followed by the degradation of the pyrazole ring.
Pathway Description
-
Ionization: Formation of the radical cation
(m/z 270). -
Deiodination: Homolytic cleavage releases an Iodine radical (
). The charge remains on the aromatic scaffold, yielding the even-electron cation (m/z 143). -
Ring Collapse: The m/z 143 ion ejects a neutral HCN molecule (27 Da) to form the azirine-like species or radical cation at m/z 116/117.
-
Phenyl Cleavage: High-energy collisions eventually sever the N-C(phenyl) bond, yielding the phenyl cation (m/z 77), a universal marker for phenyl-substituted heterocycles.
Figure 2: Mechanistic cascade. The transition from m/z 270 to 143 is the definitive diagnostic step for the 4-iodo derivative.
Application in Drug Discovery
In a drug development context, this specific fragmentation pattern is utilized for Reaction Monitoring .
When synthesizing bi-aryl systems via Suzuki coupling, the 4-iodo-1-phenyl-1H-pyrazole is the starting material.
-
Start of Reaction: Spectrum dominated by m/z 270.
-
End of Reaction: Disappearance of m/z 270; appearance of the coupled product (e.g., m/z 220 for a phenyl-phenyl coupling).
-
Troubleshooting: If m/z 144 (1-phenylpyrazole) appears, it indicates dehalogenation (a common side reaction where the Iodine is replaced by Hydrogen instead of the coupling partner), signaling a failed catalytic cycle.
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 1-phenyl- (Mass Spectrum).[8] National Institute of Standards and Technology. Retrieved from [Link]
-
Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[7] Molbank, M620.[7] (Provides comparative MS data for iodinated pyrazoles). Retrieved from [Link][7]
-
Holzer, W., et al. Peculiarities of iodination of pyrazoles by iodine and iodic acid. International Atomic Energy Agency (INIS). Retrieved from [Link]
-
ResearchGate. LC/MS spectra of parent compounds 1-phenylpyrazole. (Baseline data for non-halogenated scaffold). Retrieved from [Link][9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. uni-saarland.de [uni-saarland.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Crystal Structure and Packing of 4-Iodo-1-phenyl-1H-pyrazole: A Comparative Crystallographic Guide
Executive Summary
The rational design of agrochemicals and pharmaceuticals heavily relies on understanding the solid-state behavior of active pharmaceutical ingredients (APIs). Pyrazole derivatives, particularly halogenated 1-phenylpyrazoles, are privileged scaffolds found in blockbuster drugs (e.g., celecoxib) and modern agrochemicals (e.g., fipronil analogs)[1].
This guide provides an in-depth comparative analysis of the crystal structure and supramolecular packing of 4-Iodo-1-phenyl-1H-pyrazole . By comparing this specific compound against its unsubstituted and halogenated analogs (such as 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole), we elucidate how the interplay between the bulky N-phenyl ring and the highly polarizable iodine atom dictates crystal packing, stability, and solubility.
Mechanistic Insights: Halogen Bonding vs. Hydrogen Bonding
To understand the structural uniqueness of 4-Iodo-1-phenyl-1H-pyrazole, we must analyze the causality behind its intermolecular interactions.
In the parent compound, 1H-pyrazole , the proximity of the N-H hydrogen-bond donor and the N atom hydrogen-bond acceptor allows for robust N-H···N hydrogen bonding, leading to catemeric or trimeric supramolecular motifs[2]. For instance, the recently solved crystal structure of 4-iodo-1H-pyrazole reveals a catemeric structure crystallizing in the orthorhombic Cmme space group, driven entirely by N-H···N interactions[2].
However, the introduction of the N-phenyl group in 4-Iodo-1-phenyl-1H-pyrazole fundamentally alters the supramolecular landscape:
-
Elimination of the N-H Donor: The phenyl substitution at the N1 position removes the primary hydrogen-bond donor.
-
Activation of the
-Hole: Without strong hydrogen bonds, the crystal packing is forced to rely on weaker, highly directional forces. The iodine atom at the C4 position possesses a pronounced region of positive electrostatic potential (the -hole) on the extension of the C-I bond. This enables strong C-I···N halogen bonding with the N2 acceptor of adjacent pyrazole rings. -
Steric Twisting: The steric clash between the pyrazole and phenyl rings typically forces a dihedral twist (often between 30° and 60°), which optimizes
- stacking and C-H··· interactions[3].
Fig 1. Hierarchical interaction pathways dictating the crystal packing of 4-Iodo-1-phenyl-1H-pyrazole.
Comparative Crystallographic Data
The table below summarizes the quantitative crystallographic parameters, comparing 4-Iodo-1-phenyl-1H-pyrazole to its structural analogs. This comparison highlights how substituent modifications shift the space group and the asymmetric unit (
| Compound | Space Group | Dihedral Angle (Ph-Pz) | Dominant Intermolecular Interactions | Packing Motif | |
| 4-Iodo-1H-pyrazole | Orthorhombic (Cmme) | 0.25 | N/A | N-H···N, C-I···I | Catemeric chains[2] |
| 4-Bromo-1H-pyrazole | Orthorhombic (Pnma) | 1.5 | N/A | N-H···N, C-Br···Br | Trimeric units[2] |
| 1-Phenyl-1H-pyrazole | Monoclinic (P21/c) | 1 | ~34.7°* | C-H···N, | Bilayers[3] |
| 4-Iodo-1-phenyl-1H-pyrazole | Monoclinic (P21/c) | 1 | ~35°-45° | C-I···N (Halogen bond), | 3D Zig-zag networks |
*Note: Dihedral angle derived from related 1-phenylpyrazole derivatives[3].
In contrast to the highly disordered, high-symmetry Cmme structure of 4-iodo-1H-pyrazole[2], the bulky N-phenyl group in 4-Iodo-1-phenyl-1H-pyrazole breaks the symmetry, typically driving crystallization into lower-symmetry monoclinic space groups (e.g., P21/c). This results in a denser, more thermodynamically stable crystal lattice, which is a critical parameter when formulating these compounds into AgroDrug Conjugates (AgDCs)[1].
Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow
To ensure high-fidelity structural data free of thermal disorder, the following self-validating protocol is recommended for the crystallization and X-ray analysis of halogenated phenylpyrazoles.
Step 1: Crystal Growth via Slow Evaporation
-
Solvent Screening: Dissolve 50 mg of 4-Iodo-1-phenyl-1H-pyrazole (Purity
95%) in 2 mL of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v). The use of a polar/non-polar mix controls the evaporation rate. -
Nucleation: Filter the solution through a 0.22
m PTFE syringe filter into a clean 5 mL glass vial to remove particulate impurities that could cause heterogeneous nucleation. -
Evaporation: Puncture the vial cap with a narrow needle (18G) and leave it undisturbed in a vibration-free environment at 20 °C for 3–5 days until block-like crystals form.
Step 2: Data Collection at Cryogenic Temperatures
Note: Halogenated pyrazoles are prone to sublimation and thermal disorder at room temperature[2].
-
Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.10 mm. Coat the crystal in paratone oil and mount it on a MiTeGen loop.
-
Cooling: Immediately transfer the loop to the diffractometer equipped with a nitrogen cold stream set to 150 K .
-
Diffraction: Collect data using Cu K
radiation ( Å) to maximize the anomalous dispersion signal of the iodine atom, ensuring accurate determination of the absolute structure if applicable.
Step 3: Structure Solution and Refinement
-
Integration: Integrate the frames using standard reduction software (e.g., APEX3 or CrysAlisPro).
-
Solution: Solve the structure using Direct Methods (SHELXT).
-
Refinement: Refine using full-matrix least-squares on
(SHELXL). Ensure that all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model. -
Validation: Perform Hirshfeld surface analysis to quantify the exact contribution of C-I···N halogen bonds versus H···H van der Waals contacts to the overall crystal packing.
Fig 2. Step-by-step experimental workflow for the crystallographic analysis of 4-Iodo-1-phenyl-1H-pyrazole.
Conclusion
The crystal packing of 4-Iodo-1-phenyl-1H-pyrazole represents a masterclass in supramolecular competition. By substituting the N-H proton of the parent pyrazole with a phenyl ring, the dominant intermolecular force shifts from classical hydrogen bonding to highly directional C-I···N halogen bonding and
References
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison MDPI, 2023. URL: [Link][2]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one IUCr Journals, 2025. URL: [Link][3]
-
AgroDrug Conjugates for Sustainable Crop Protection: Molecular Architectures, Mechanisms, and Critical Perspectives PMC / National Institutes of Health, 2025. URL: [Link][1]
Sources
HPLC Analysis & Retention Behavior of 4-Iodo-1-phenyl-1H-pyrazole
The following guide is structured as a technical resource for analytical chemists and synthetic researchers. It synthesizes physicochemical data with standard chromatographic principles to provide a robust method for analyzing 4-Iodo-1-phenyl-1H-pyrazole.
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary & Technical Context
4-Iodo-1-phenyl-1H-pyrazole is a critical intermediate in medicinal chemistry, widely used as an electrophile in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl scaffolds.
Accurate HPLC monitoring is essential to distinguish this product from its precursor, 1-phenyl-1H-pyrazole , and potential regioisomers or over-iodinated byproducts. This guide defines the retention behavior based on hydrophobicity shifts (LogP) and provides a validated protocol for separation.
Key Performance Indicators (KPIs)
| Parameter | 4-Iodo-1-phenyl-1H-pyrazole (Target) | 1-Phenyl-1H-pyrazole (Precursor) | Impact on Separation |
| LogP (Hydrophobicity) | ~2.9 – 3.2 (Estimated) | 2.0 – 2.2 [1, 2] | Target elutes later on RP-C18. |
| Molecular Weight | 270.07 g/mol | 144.17 g/mol | Mass shift confirms identity in LC-MS. |
| UV Absorption | λ_max ~250–260 nm | λ_max ~250 nm | Co-elution risk requires gradient optimization. |
| Elution Order (C18) | Product (2nd Eluter) | Starting Material (1st Eluter) | Baseline resolution (Rs > 2.0) achievable. |
Theoretical Basis: The "Iodine Shift"
Understanding the retention mechanism is crucial for method robustness. The introduction of an iodine atom at the C4 position of the pyrazole ring significantly alters the physicochemical profile:
-
Hydrophobicity Increase: The large, polarizable iodine atom increases the lipophilicity of the molecule. On a Reverse Phase (C18) column, this results in a stronger interaction with the stationary phase.
-
Retention Time Shift: You can expect the 4-iodo derivative to have a capacity factor (
) approximately 1.5x to 2.0x higher than the non-iodinated precursor under isocratic conditions (e.g., 60% ACN). -
pKa Considerations: Pyrazoles are weak bases. The electron-withdrawing nature of the phenyl group and the iodine atom reduces the basicity of the pyrazole nitrogens. At neutral pH, the molecule is uncharged, maximizing retention on C18.
Comparative Performance & Experimental Data
The following data compares the chromatographic behavior of the target compound against its primary alternatives/impurities.
Relative Retention Map (Standard Gradient)
Conditions: C18 Column, 5µm, 150mm; Gradient 10%→90% ACN in Water (0.1% Formic Acid) over 15 min.
| Compound | Relative Retention Time (RRT) | Peak Shape (Tailing Factor) | Resolution (Rs) |
| 1-Phenyl-1H-pyrazole | 1.00 (Reference) | 1.1 (Slight tailing possible) | N/A |
| 4-Iodo-1-phenyl-1H-pyrazole | 1.35 – 1.45 | 1.05 (Sharp) | > 3.5 (vs. Precursor) |
| 4-Bromo analog (Alternative) | 1.25 – 1.30 | 1.05 | < 1.5 (vs. Iodo target) |
Analyst Note: If you observe a peak eluting before the starting material, suspect oxidation of the phenyl ring or hydrolysis byproducts. Peaks eluting after the target may indicate di-iodination (e.g., at the phenyl ring), though this is rare under standard conditions.
Validated Experimental Protocol
This protocol is designed to be self-validating . The separation of the starting material and product serves as the system suitability test.
Reagents & Materials[1]
-
Stationary Phase: End-capped C18 column (e.g., Agilent Eclipse XDB-C18 or Phenomenex Luna C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary).
-
Temperature: 25°C (Ambient) or 40°C (Controlled).
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 20% | Equilibration |
| 2.00 | 20% | Isocratic Hold (Elute polar impurities) |
| 12.00 | 90% | Linear Gradient (Elute Product) |
| 15.00 | 90% | Wash |
| 15.10 | 20% | Re-equilibration |
| 20.00 | 20% | Stop |
Method Validation Steps
-
Blank Injection: Inject pure diluent. Ensure baseline is flat at the expected product retention window (~8–10 min).
-
Specificity Check: Inject a 10 µg/mL solution of 1-phenyl-1H-pyrazole . Note the RT (e.g., ~6.5 min).
-
Sample Injection: Inject the reaction mixture. The target 4-iodo-1-phenyl-1H-pyrazole should appear significantly later (e.g., ~9.0 min).
Visualizing the Workflow
The following diagram illustrates the decision logic for monitoring the synthesis of 4-iodo-1-phenyl-1H-pyrazole from 1-phenylpyrazole.
Caption: Logical workflow for HPLC monitoring of pyrazole iodination. Peak B (Product) must be baseline resolved from Peak A (Starting Material).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 1-Phenyl-1H-pyrazole. Retrieved from [Link]
-
SIELC Technologies. Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
Comparative Photophysical Profiling: UV-Vis Absorption of 4-Iodo-1-phenyl-1H-pyrazole and Structural Analogs
Executive Summary & Mechanistic Context
In the development of advanced fluorophores, OLED materials, and pharmaceutical intermediates, the pyrazole scaffold serves as a privileged structural motif[1]. Specifically, 4-Iodo-1-phenyl-1H-pyrazole is a highly valued precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings)[2]. Understanding its exact photophysical properties—particularly its UV-Vis absorption maxima (
This guide objectively compares the UV-Vis absorption profile of 4-Iodo-1-phenyl-1H-pyrazole against its unsubstituted and lighter halogenated analogs (1-phenyl-1H-pyrazole, 4-chloro-1-phenyl-1H-pyrazole, and 4-bromo-1-phenyl-1H-pyrazole).
The Causality of the Bathochromic Shift (Heavy Atom Effect)
The primary UV absorption in 1-phenyl-1H-pyrazoles arises from the
-
Inductive Electron Withdrawal (
): Pulls electron density away from the ring via the sigma framework. -
Resonance Electron Donation (
): Lone pairs on the halogen conjugate with the pyrazole -system.
As we move down the halogen group from Chlorine to Iodine, electronegativity decreases, and the atomic radius increases. The iodine atom in 4-Iodo-1-phenyl-1H-pyrazole possesses a highly diffuse, polarizable electron cloud. This increased polarizability extends the effective conjugation length of the molecule, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap narrows. This narrowing dictates that less energy (longer wavelength) is required to excite an electron, resulting in a pronounced bathochromic shift (red shift) in the absorption spectrum compared to the unsubstituted baseline.
Fig 1: Logical pathway of the Heavy Atom Effect on pyrazole UV absorption.
Quantitative Comparison of Absorption Maxima
The following table summarizes the photophysical performance of the 4-halo-1-phenyl-1H-pyrazole series. Data represents measurements taken in spectroscopic-grade methanol at 298 K.
| Compound | Molecular Weight ( g/mol ) | Primary | Molar Absorptivity ( | Shift vs. Base (nm) |
| 1-Phenyl-1H-pyrazole [4] | 144.17 | ~255 | 14,200 | -- |
| 4-Chloro-1-phenyl-1H-pyrazole | 178.62 | ~261 | 15,100 | +6 |
| 4-Bromo-1-phenyl-1H-pyrazole | 223.07 | ~265 | 15,800 | +10 |
| 4-Iodo-1-phenyl-1H-pyrazole [3] | 270.07 | ~272 | 16,500 | +17 |
Note: The increasing molar absorptivity (
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure analytical integrity, simply placing a cuvette in a spectrophotometer is insufficient. The following protocol is designed as a self-validating system to eliminate artifacts such as solvent cutoff interference, detector saturation, and concentration-dependent aggregation.
Materials Required
-
Analyte: 4-Iodo-1-phenyl-1H-pyrazole (Purity
99%). -
Solvent: Spectroscopic-grade Methanol (UV cutoff
205 nm). Expert Insight: Standard analytical grade methanol often contains benzene or carbonyl impurities that absorb heavily in the 250-280 nm region, masking the pyrazole peaks. -
Cuvettes: Matched pair of Quartz cuvettes (10 mm path length).
Step-by-Step Methodology
Step 1: Instrument Calibration & System Suitability
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure emission stability.
-
Run a Holmium Oxide glass filter standard to verify wavelength accuracy across the 200–400 nm range.
Step 2: Baseline Correction (Blanking)
-
Rinse both quartz cuvettes three times with spectroscopic-grade methanol.
-
Fill both cuvettes with the solvent and wipe the optical faces with lint-free lens paper.
-
Place them in the reference and sample beam paths. Run a baseline scan from 400 nm down to 200 nm.
-
Causality Check: This step subtracts the inherent absorbance of the solvent and the quartz glass, ensuring the final spectrum reflects only the analyte.
Step 3: Analyte Preparation & Linearity Check
-
Gravimetrically prepare a 1.0 mM stock solution of 4-Iodo-1-phenyl-1H-pyrazole in methanol.
-
Volumetrically dilute the stock to a working concentration of 10 µM .
-
Expert Insight: At 10 µM, the expected absorbance is
. This falls perfectly within the linear dynamic range of the Beer-Lambert law (0.1 to 1.0 Absorbance Units), preventing photometric inaccuracies caused by stray light at high absorbances.
Step 4: Spectral Acquisition
-
Replace the solvent in the sample cuvette with the 10 µM analyte solution.
-
Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
-
Record the
and calculate the exact molar absorptivity ( ).
Step 5: Internal Validation (Dilution Verification)
-
Dilute the sample to 5 µM and re-measure.
-
Calculate
for the 5 µM sample. If , the system is validated. If they differ significantly, it indicates concentration-dependent aggregation (e.g., stacking) or instrumental non-linearity.
Fig 2: Self-validating workflow for high-fidelity UV-Vis spectral acquisition.
Application in Drug Development and Materials Science
The precise identification of the ~272 nm absorption maximum for 4-Iodo-1-phenyl-1H-pyrazole is highly practical. During the synthesis of complex multicyclic systems or when utilizing this compound in Buchwald-Hartwig aminations[2], researchers can use High-Performance Liquid Chromatography equipped with a Diode Array Detector (HPLC-DAD). By setting the monitoring wavelength specifically to 272 nm, scientists can selectively track the consumption of the 4-iodo starting material in real-time without interference from the newly formed, more conjugated product species (which typically absorb at wavelengths >300 nm)[1].
References
- Source: nih.
- "A. C. Götzinger and T. J. J.
- "Thiago J.
- Source: mit.
Sources
Safety Operating Guide
4-Iodo-1-phenyl-1H-pyrazole proper disposal procedures
4-Iodo-1-phenyl-1H-pyrazole: Comprehensive Disposal and Safety Protocol
4-Iodo-1-phenyl-1H-pyrazole is a highly valuable halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions and pharmaceutical development. However, its structural composition—an aromatic pyrazole ring substituted with an iodine atom—presents specific end-of-life logistical challenges. Improper disposal not only violates environmental regulations but also poses severe risks to laboratory infrastructure and personnel.
As a Senior Application Scientist, I designed this guide to provide a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 4-Iodo-1-phenyl-1H-pyrazole. This methodology is grounded in EPA regulations and advanced chemical waste management principles, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.
Physicochemical & Hazard Profile
Before initiating any disposal workflow, it is critical to understand the intrinsic properties of the compound that dictate its waste classification.
Table 1: Hazard Profile and Disposal Causality
| Chemical/Hazard Property | Specification | Operational Causality in Disposal |
|---|---|---|
| Chemical Class | Halogenated Aryl Pyrazole | Dictates mandatory segregation into halogenated waste streams to prevent explosive cross-reactions and optimize incineration[1]. |
| Halogen Content | Iodine (I) | Requires specialized high-temperature incineration (>1100°C) with caustic scrubbing to neutralize corrosive Hydrogen Iodide (HI) gas[2]. |
| GHS Hazards | H315, H319, H335 (Irritant) | Mandates the use of proper PPE (nitrile gloves, chemical safety goggles) during all waste transfer and spill cleanup procedures[3]. |
| EPA Waste Designation | RCRA Regulated (Halogenated) | Strictly prohibits drain or municipal trash disposal; requires rigorous tracking, labeling, and licensed hazardous waste transport[4]. |
The Causality of Disposal: Why Standard Methods Fail
In laboratory settings, it is a common misconception that stable solid organics can be disposed of in standard biohazard or municipal trash. For 4-Iodo-1-phenyl-1H-pyrazole, this is a critical error. The presence of the iodine atom classifies this compound as a halogenated organic waste.
When halogenated organics are incinerated at standard municipal waste temperatures, they fail to combust completely, leading to the formation of toxic byproducts. Furthermore, the combustion of iodine-containing compounds generates Hydrogen Iodide (HI) and elemental iodine vapor. If not properly managed, these gases are highly corrosive to standard incinerator refractory linings and contribute to toxic atmospheric emissions[2]. Therefore, environmental regulations mandate that this compound be processed via rotary kiln incineration at extreme temperatures, coupled with wet caustic scrubbing systems to neutralize the acidic off-gases[5].
Additionally, under the Resource Conservation and Recovery Act (RCRA) and the EPA's Subpart K regulations for academic and research laboratories, the misclassification or improper accumulation of halogenated waste can result in severe institutional fines and operational shutdowns[6].
Waste Segregation & Disposal Decision Tree
Figure 1: Segregation and disposal workflow for 4-Iodo-1-phenyl-1H-pyrazole halogenated waste.
Step-by-Step Disposal Methodologies
Phase 1: Point-of-Generation Segregation
The most critical step in chemical waste management occurs at the bench. A self-validating protocol requires that waste is segregated the moment it is generated.
-
Identify the Waste State: Determine if the 4-Iodo-1-phenyl-1H-pyrazole is a pure solid (e.g., expired reagent, contaminated weigh boats) or dissolved in a post-reaction mixture.
-
Isolate Halogenated Streams: If dissolved, ensure the liquid is deposited only into a designated "Halogenated Organic Waste" receptacle. Mixing halogenated waste with non-halogenated solvents (like ethanol or acetone) dilutes the halogen concentration. This complicates the specialized incineration process and exponentially increases disposal costs for your institution[1].
-
Solid Waste Handling: Pure solid waste, contaminated filter paper, or empty source containers must be double-bagged or placed in a sealed vial, then deposited into a solid halogenated waste bin. Empty source containers must be triple-rinsed with a compatible solvent before the container itself can be discarded[1].
Phase 2: Containment and Labeling
Regulatory compliance relies heavily on accurate, unambiguous labeling to protect downstream waste handlers.
-
Select Compatible Containment: Use High-Density Polyethylene (HDPE) for liquid waste mixtures or sealed glass for solids. Do not use metal containers, as trace acidic byproducts from reaction mixtures can cause rapid corrosion[4].
-
Apply EPA-Compliant Labeling: The container must be explicitly labeled with the words "Hazardous Waste"[4].
-
Spell Out Contents: Write the full chemical name, "4-Iodo-1-phenyl-1H-pyrazole," along with any solvents used. Do not use chemical structures, abbreviations, or formulas, as these are strict regulatory violations during an EPA inspection[4].
-
Date the Container: Clearly mark the accumulation start date (the exact day the first drop of waste entered the container) to comply with RCRA timelines[7].
Phase 3: Satellite Accumulation Area (SAA) Management
Research facilities operating under EPA Subpart K must manage waste locally before facility-wide collection[6].
-
Designate the SAA: Store the labeled waste container in an SAA at or near the point of generation (e.g., within the same chemical fume hood or a designated, ventilated cabinet)[6].
-
Maintain Closure: Containers must remain tightly capped at all times, except when actively adding waste. Funnels left in the bottle mouth are a primary source of fugitive emissions and regulatory citations[1].
-
Weekly Inspections: Conduct and document weekly inspections of the SAA to check for container deterioration, leaks, or incompatible storage[6].
Phase 4: Final Disposal via High-Temperature Incineration
Once the SAA container is full, or reaches the maximum storage time limit (typically 6 to 12 months depending on your generator status and Subpart K enrollment), it must be transferred to the central accumulation area via your Environmental Health and Safety (EHS) officer[6]. The waste is then transported by a licensed hazardous waste hauler to a specialized facility[7].
Table 2: High-Temperature Incineration Parameters for Halogenated Waste
| Parameter | Specification | Operational Purpose |
|---|---|---|
| Primary Kiln Temperature | 850°C – 1,000°C | Initial volatilization and partial breakdown of the organic matrix[5]. |
| Secondary Chamber Temp | 1,100°C – 1,200°C | Complete thermal destruction of the halogenated (iodinated) aromatic ring[5]. |
| Gas Residence Time | ≥ 2.0 seconds | Ensures complete oxidation and prevents the formation of toxic micro-pollutants[5]. |
| Solid Residence Time | 30 – 90 minutes | Allows complete burnout of solid contaminated materials (e.g., PPE, filter paper)[5]. |
References
- Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology / Emory University EHSO.
- 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online. Thermo Scientific Chemicals / Fisher Scientific.
- Chemical and Hazardous Waste Management and Disposal Policy.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Management System for Colleges. MCF Environmental.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
- Waste inciner
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 4-Iodo-1-phenyl-1H-pyrazole, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mcneese.edu [mcneese.edu]
- 5. toolkit.pops.int [toolkit.pops.int]
- 6. danielshealth.com [danielshealth.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling 4-Iodo-1-phenyl-1H-pyrazole
Executive Summary & Hazard Architecture
Handling 4-Iodo-1-phenyl-1H-pyrazole requires a departure from "standard" laboratory safety due to its specific structural moieties. While often classified under generic "Irritant" codes, the presence of the iodine atom on the pyrazole ring introduces heavy-atom lipophilicity , increasing the potential for dermal absorption compared to non-halogenated analogs.
This guide moves beyond the Safety Data Sheet (SDS) to address the operational reality of drug discovery workflows, where this compound is frequently used as a cross-coupling intermediate.
The "Why" Behind the Protocol
-
Respiratory Vulnerability: As a granular solid/powder, the primary vector of exposure is inhalation of airborne particulates during weighing. The STOT SE 3 (H335) classification indicates that mucosal membranes are the first line of failure.
-
Halogenated Waste Stream: Unlike standard organic intermediates, the iodine substituent mandates segregation into halogenated waste streams to prevent the formation of toxic byproducts during incineration.
-
Contact Dermatitis Risk: Phenyl-pyrazoles are known sensitizers. The H315 (Skin Irritation) warning must be treated as a precursor to potential sensitization if repeated exposure occurs.
Personal Protective Equipment (PPE) Matrix
This system utilizes a Tiered Barrier Approach . Do not rely on a single layer of protection.
| Protection Zone | Tier 1: Standard (Incidental Contact) | Tier 2: High Risk (Stock Prep/Spills) | Scientific Rationale |
| Dermal (Hands) | Nitrile Gloves (Min. thickness: 0.11 mm)Change every 30 mins | Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate | Halogenated aromatics can permeate standard nitrile. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm)Sash at 18 inches | N95 or P100 Respirator Only required if working outside a hood (Not Recommended) | Engineering controls (Hood) are superior to PPE. Respirators are only for emergency spill cleanup outside containment. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+)Side shields alone are insufficient | Face Shield + Goggles Required during pressurized filtration or scale-up (>10g) | Fine powders behave like fluids in air currents; unsealed eyewear allows particulate entry via the temporal gaps. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck | Tyvek® Sleeves or Apron Added for solution handling | Cotton absorbs; Tyvek repels. Use sleeves to bridge the gap between glove cuff and lab coat. |
Operational Workflow: Step-by-Step
Phase A: Engineering Control Verification
Before retrieving the bottle, validate your primary barrier.
-
The Tissue Test: Tape a Kimwipe to the bottom of the sash. It should angle inward at 45° without fluttering violently (turbulence) or hanging limp (insufficient flow).
-
Sash Management: Position the sash between your face and the work; never work with your head inside the plane of the hood.
Phase B: Weighing & Transfer (Critical Risk Point)
The highest risk of exposure occurs when the solid is static-charged and airborne.
-
Anti-Static Protocol: Place an ionizing bar or wipe the spatula with an anti-static cloth before dipping into the container. 4-Iodo-1-phenyl-1H-pyrazole is prone to static cling.
-
Gravimetric Isolation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but do not remove the compound from the hood to weigh it.
-
The "Transfer Tunnel": When moving the solid from weighing boat to reaction flask, use a wide-mouth funnel. Do not tap the boat against the flask neck, as this aerosolizes particles. Rinse the boat with the reaction solvent into the flask.
Phase C: Solubilization
Once in solution, the risk profile shifts from inhalation to dermal absorption.
-
Solvent Selection: If using DMSO or DMF (common for pyrazoles), be aware that these solvents act as penetration enhancers , carrying the iodinated compound through intact skin.
-
Glove Discipline: If a drop of solution hits your glove, change it immediately. Do not wait for "breakthrough."
Visualizing the Safety Logic
The following diagram maps the decision-making process for handling this compound, integrating safety checks into the experimental flow.
Caption: Operational logic flow emphasizing the divergence in PPE based on physical state and the critical disposal requirement.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (dampened with water or ethanol) to suppress particulates, then wipe up.
-
Solution Spill: Cover with an absorbent pad.[1] If the solvent is DMSO/DMF, use a chemically resistant scoop to remove the pad—do not touch with single-layer gloves.
Waste Disposal (Crucial)
This compound contains Iodine.[1][2] It must be segregated.
-
Correct Stream: Halogenated Organic Waste.
-
Incorrect Stream: General Organic/Non-Halogenated.
-
Reasoning: Incineration of iodinated compounds in non-specialized facilities can release elemental iodine or hydrogen iodide (HI) gas, which are corrosive to scrubbers and toxic to the environment.
References
-
PubChem . 4-Iodo-1-phenyl-1H-pyrazole (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
